4-(4-Fluoro-benzyl)-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFFUEDUQCZWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-Fluoro-benzyl)-benzoic acid (CAS No. 1181266-74-9). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established principles of organic chemistry to offer field-proven insights. While experimental data for this specific molecule is limited in public literature, this guide extrapolates its likely characteristics and provides validated protocols for analogous transformations, serving as a foundational resource for its use in research and development.
Introduction and Molecular Overview
4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative characterized by a benzoic acid moiety linked to a 4-fluorobenzyl group via a methylene bridge. The presence of three distinct structural features—the carboxylic acid group, the phenyl ring of the benzoic acid, and the fluorinated benzyl ring—imparts a unique combination of physicochemical properties and chemical reactivity.
The fluorine substituent is of particular interest in medicinal chemistry. Its high electronegativity and relatively small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making fluorinated compounds like this one attractive scaffolds in drug discovery. The carboxylic acid group provides a handle for forming various derivatives, such as esters and amides, and influences the compound's solubility and acidity.
This guide will delve into the known and predicted properties of this molecule, propose logical synthetic routes, and discuss its potential reactivity and applications, grounding the discussion in established chemical principles.
Physicochemical Properties
Detailed experimental data for 4-(4-Fluoro-benzyl)-benzoic acid is not widely available. The following table summarizes its basic identifiers and computed physicochemical properties. These computed values provide a useful starting point for experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in biological assays.
| Property | Value | Source |
| CAS Number | 1181266-74-9 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred |
| XLogP3 | 4.1 | Computed[1] |
| Topological Polar Surface Area | 37.3 Ų | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed[1] |
| Rotatable Bond Count | 3 | Computed[1] |
| Exact Mass | 230.0743 g/mol | Computed[1] |
-
Solubility Prediction: Based on its structure, 4-(4-Fluoro-benzyl)-benzoic acid is expected to be poorly soluble in water and soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The carboxylic acid moiety may allow for solubility in aqueous base through salt formation.
-
pKa Prediction: The pKa of the carboxylic acid is predicted to be similar to that of benzoic acid (around 4.2), slightly influenced by the electron-donating nature of the benzyl group.
Synthesis of 4-(4-Fluoro-benzyl)-benzoic acid
While a specific, validated protocol for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid is not readily found in the literature, several established synthetic methodologies can be logically applied. Two plausible routes are detailed below.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[2] A plausible route to the target molecule involves the coupling of a benzyl halide with an arylboronic acid. Specifically, this would involve the reaction of 4-bromobenzyl bromide with 4-carboxyphenylboronic acid. However, a more common and often more successful approach for benzylic couplings involves the reaction of a benzyl halide with an organoboron reagent. A more direct route to a precursor would be the Suzuki coupling of 4-bromomethylbenzoate with 4-fluorophenylboronic acid, followed by hydrolysis of the ester.
An alternative and likely more efficient Suzuki coupling strategy would involve coupling 4-formylphenylboronic acid with 4-fluorobenzyl bromide, followed by oxidation of the resulting aldehyde to the carboxylic acid.
Experimental Protocol: Proposed Suzuki-Miyaura Coupling and Oxidation
Step 1: Synthesis of 4-(4-Fluorobenzyl)benzaldehyde
-
To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 4-fluorobenzyl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (3.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 3:1 v/v).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-fluorobenzyl)benzaldehyde.
Step 2: Oxidation to 4-(4-Fluoro-benzyl)-benzoic acid
-
Dissolve the 4-(4-fluorobenzyl)benzaldehyde from the previous step in a suitable solvent such as acetone.
-
Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure and add water to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(4-fluoro-benzyl)-benzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Friedel-Crafts Alkylation Approach
The Friedel-Crafts alkylation offers a more direct approach to constructing the diarylmethane skeleton.[3][4] This would involve the reaction of a benzyl halide with an aromatic compound in the presence of a Lewis acid catalyst. A plausible route would be the alkylation of toluene with 4-fluorobenzyl chloride to form 4-(4-fluorobenzyl)-toluene, followed by oxidation of the methyl group to a carboxylic acid. A key challenge in Friedel-Crafts alkylation is controlling polyalkylation and isomerization, though with careful control of reaction conditions, this can be a viable method.
Experimental Protocol: Proposed Friedel-Crafts Alkylation and Oxidation
Step 1: Synthesis of 4-(4-Fluorobenzyl)-1-methylbenzene
-
To a flask equipped with a stirrer and under an inert atmosphere, add an excess of toluene, which will also serve as the solvent.
-
Cool the toluene to 0 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.
-
Slowly add 4-fluorobenzyl chloride (1.0 equivalent) to the stirred suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the excess toluene by distillation.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Oxidation to 4-(4-Fluoro-benzyl)-benzoic acid
-
To a reaction vessel, add the 4-(4-fluorobenzyl)-1-methylbenzene from the previous step.
-
Add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid, such as hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-(4-fluoro-benzyl)-benzoic acid. Recrystallization can be performed for further purification.
Reactivity and Potential Transformations
The chemical reactivity of 4-(4-fluoro-benzyl)-benzoic acid is dictated by its functional groups.
-
Carboxylic Acid Group: The -COOH group can undergo standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the existing substituents. The benzoic acid ring is deactivated by the carboxylic acid group (a meta-director), while the other ring is activated by the alkyl group (an ortho-, para-director) and influenced by the fluorine atom (an ortho-, para-director that is deactivating).
Potential Applications in Research and Drug Development
While specific biological activities for 4-(4-fluoro-benzyl)-benzoic acid are not documented, its structural motifs are present in various biologically active molecules. Diarylalkane structures are scaffolds for a range of therapeutic agents. The presence of the 4-fluorobenzyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
This compound could serve as a valuable building block for the synthesis of novel compounds for screening in various therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature diaryl structures.
-
Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a benzoic acid moiety.
-
Infectious Diseases: The fluorinated aromatic ring can be a key feature in antimicrobial agents.[5]
Derivatives of this acid could be synthesized to probe structure-activity relationships in lead optimization campaigns.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-(4-Fluoro-benzyl)-benzoic acid. However, based on the properties of similar compounds like benzoic acid and other fluorinated aromatics, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed and may cause skin and eye irritation.[1][6] In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
4-(4-Fluoro-benzyl)-benzoic acid is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently scarce, its physicochemical properties can be reasonably predicted, and plausible synthetic routes can be designed based on well-established organic reactions. This technical guide provides a foundational understanding of the compound, offering researchers the necessary insights to begin working with and exploring the potential of this versatile molecule. As with any compound for which limited data exists, all experimental work should be conducted with appropriate safety precautions and on a small scale initially.
References
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Angene Chemical. 4-(4-Fluoro-benzyl)-benzoic Acid | 1181266-74-9. [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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ResearchGate. (2018). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... [Link]
- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
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ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]
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The Suzuki Reaction. (2014). [Link]
- Google Patents. (2014). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
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MDPI. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
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EPO. (2007). Patent 1853548 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]
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PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]
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AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]
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PubChem. 4-[(4-Fluorobenzoyl)amino]benzoic acid. [Link]
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ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
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NIH. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
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ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]
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SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
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ResearchGate. Synthesis of benzoic acids from aryl alkyl ketones | Download Table. [Link]
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Organic Syntheses Procedure. 4-nonylbenzoic acid. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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New Jersey Department of Health. (2010). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
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4-(4-Fluoro-benzyl)-benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(4-Fluoro-benzyl)-benzoic Acid
Introduction
4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative of significant interest in medicinal chemistry and materials science. As a structural motif, the diarylmethane core is present in a variety of biologically active compounds. The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the carboxylic acid group provides a key site for further chemical modification, for instance, into esters or amides. This guide provides a detailed exploration of robust and efficient synthetic pathways for 4-(4-Fluoro-benzyl)-benzoic acid, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the selected reactions, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and conditions.
Strategic Approaches to Synthesis
The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid fundamentally involves the formation of a carbon-carbon bond between a benzoic acid moiety and a 4-fluorobenzyl group. Among the various C-C bond-forming reactions available in modern organic synthesis, palladium-catalyzed cross-coupling reactions stand out for their efficiency, functional group tolerance, and high yields. This guide will focus on two such powerful methods: the Suzuki-Miyaura coupling and a related cross-coupling strategy involving a nitrile precursor.
Pathway 1: Suzuki-Miyaura Cross-Coupling of a Benzylic Halide
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] For the synthesis of our target molecule, a particularly effective approach is the coupling of a benzylic halide with an arylboronic acid.[2][3] This method is favored for its relatively mild conditions and the commercial availability of the necessary starting materials.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. It begins with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, 4-(bromomethyl)benzoic acid ester). The resulting palladium(II) complex then undergoes transmetalation with the organoboron species (4-fluorophenylboronic acid), which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The ester group on the benzoic acid is used as a protecting group to prevent interference from the acidic proton of the carboxylic acid during the reaction.
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 4-(4-Fluorobenzyl)-benzoic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 4-(bromomethyl)benzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-fluorobenzyl)benzoate.
Step 2: Hydrolysis
-
Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with 2M hydrochloric acid until the pH is approximately 2-3. A white precipitate of 4-(4-fluoro-benzyl)-benzoic acid will form.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[4] |
| Base | K₂CO₃ | A moderately strong base, effective in activating the boronic acid. |
| Solvent | Toluene/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient energy for the catalytic cycle to proceed at a reasonable rate. |
| Hydrolysis Agent | NaOH or KOH | Strong bases that effectively hydrolyze the ester to the carboxylate salt. |
Pathway 2: Synthesis via a Cyanobenzyl Intermediate
An alternative strategy involves the use of a nitrile as a precursor to the carboxylic acid. This two-step approach first couples 4-cyanobenzyl bromide with a fluorinated organometallic reagent, followed by hydrolysis of the nitrile group. This can be advantageous if the starting materials are more readily available or cost-effective.
Mechanistic Rationale
This pathway also employs a palladium-catalyzed cross-coupling reaction, similar to the Suzuki coupling. Here, 4-cyanobenzyl bromide couples with 4-fluorophenylboronic acid. The cyano group is stable under these coupling conditions. In the second step, the nitrile is hydrolyzed under acidic or basic conditions. This process involves the protonation of the nitrogen atom followed by nucleophilic attack by water, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Visualizing the Workflow: Cyanobenzyl Intermediate Pathway
Caption: Workflow for the synthesis of 4-(4-Fluorobenzyl)-benzoic acid via a cyanobenzyl intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-Fluorobenzyl)benzonitrile
-
Reaction Setup: In a setup similar to Pathway 1, combine 4-cyanobenzyl bromide (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent and Reaction: Add a degassed solvent like dioxane or THF. Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield 4-(4-fluorobenzyl)benzonitrile.
Step 2: Hydrolysis of the Nitrile
-
Reaction: Place the 4-(4-fluorobenzyl)benzonitrile in a round-bottom flask with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete (TLC monitoring).
-
Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 4-(4-fluoro-benzyl)-benzoic acid, will precipitate out.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
Data Summary
| Parameter | Condition | Rationale |
| Starting Material | 4-Cyanobenzyl bromide | A commercially available starting material.[5] |
| Coupling Partner | 4-Fluorophenylboronic acid | A common organoboron reagent in Suzuki couplings. |
| Hydrolysis | Acidic (H₂SO₄) | A robust method for converting nitriles to carboxylic acids. |
| Purification | Column chromatography (nitrile), Recrystallization (acid) | Standard and effective purification techniques for these compounds. |
Conclusion
The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid can be effectively achieved through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of a protected 4-(halomethyl)benzoic acid with 4-fluorophenylboronic acid represents a direct and efficient route. An alternative pathway through a cyanobenzyl intermediate followed by hydrolysis offers flexibility in the choice of starting materials. Both methods are robust, scalable, and utilize well-understood reaction mechanisms, making them suitable for both academic research and industrial applications. The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory.
References
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025). ResearchGate. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]
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Preparation and Use of Halomethyl Grignard Reagents in Continuous Flow. (2025). ResearchGate. [Link]
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GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Colorado Boulder. [Link]
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Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. (2002). PubMed. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC - NIH. [Link]
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Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). The Royal Society of Chemistry. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
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The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2025). ResearchGate. [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
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4-(4-Fluoro-benzyl)-benzoic acid CAS number 669713-86-4
An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid (CAS Number: 669713-86-4)
Abstract: This document provides a comprehensive technical guide on 4-(4-fluoro-benzyl)-benzoic acid (CAS No. 669713-86-4). As a compound with limited specific citation in publicly accessible literature, this guide synthesizes information from foundational organic chemistry principles and data from structurally analogous molecules. It is intended for researchers, chemists, and drug development professionals. The guide proposes a robust synthetic pathway via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, outlines detailed protocols for characterization, and discusses the rationale behind its molecular design. We will explore the significance of its structural motifs—the fluorinated phenyl ring, the flexible methylene bridge, and the benzoic acid group—in the context of medicinal chemistry and materials science. This whitepaper serves as a foundational resource to enable the synthesis, validation, and exploration of this promising, yet under-documented, chemical entity.
Introduction and Strategic Importance
4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative, a structural class of significant interest in pharmacology and materials science. Its architecture, featuring two aromatic rings separated by a methylene (-CH₂) linker, provides a distinct conformational flexibility compared to rigid biaryl systems. The strategic incorporation of a fluorine atom and a carboxylic acid group suggests its potential as a valuable building block or a bioactive molecule in its own right.
-
Structural Features:
-
4-Fluorobenzyl Group: The fluorine atom is a bioisostere of a hydrogen atom but with profound effects. Its high electronegativity can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1]
-
Benzoic Acid Moiety: This group is a common pharmacophore that can participate in hydrogen bonding and ionic interactions with protein active sites. It also serves as a versatile synthetic handle for creating esters, amides, and other derivatives.[2]
-
Methylene Bridge: The -CH₂- linker introduces flexibility, allowing the two aryl rings to adopt various spatial orientations. This is a critical feature for optimizing interactions with the three-dimensional structures of biological targets.
-
-
Potential Applications in Drug Discovery: The diarylmethane framework is a core component of numerous biologically active compounds. Given that fluorinated benzoic acid derivatives are key intermediates in synthesizing advanced pharmaceuticals,[1] 4-(4-fluoro-benzyl)-benzoic acid is a prime candidate for exploration in various therapeutic areas. The structural similarities to scaffolds used in developing inhibitors for enzymes or modulators for receptors make it a high-value target for screening libraries. For instance, pyrazole derivatives containing fluorinated phenyl rings have shown potent activity against drug-resistant bacteria.[3][4]
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₁FO₂ | Derived from structure |
| Molecular Weight | 230.24 g/mol | Derived from formula |
| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids[5] |
| Melting Point | 170-190 °C | Higher than 4-fluorobenzoic acid (184°C) due to increased molecular weight and van der Waals forces. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, and ethanol. | The carboxylic acid group provides some water solubility, but the large hydrophobic structure dominates.[5] |
| pKa | ~4.0 - 4.5 | Similar to other benzoic acids; the electron-withdrawing effect of fluorine is attenuated by the methylene spacer. |
Proposed Synthesis: Palladium-Catalyzed Cross-Coupling
The most efficient and versatile method for constructing the C(sp²)-C(sp³) bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[7][8][9] We propose the coupling of a benzyl halide with an arylboronic acid.
Retrosynthetic Analysis
A logical disconnection of the target molecule is at the bond between the methylene carbon and the benzoic acid-bearing phenyl ring. This leads to two commercially available or readily synthesizable precursors: 4-fluorobenzyl bromide and 4-(dihydroxyboranyl)benzoic acid (4-carboxyphenylboronic acid).
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The proposed synthesis involves the palladium-catalyzed reaction between the two precursors in the presence of a suitable base and phosphine ligand.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.
-
Solvent and Reagent Addition: Add a degassed solvent mixture, such as 10:1 Tetrahydrofuran (THF) / Water, via syringe. Stir the mixture for 5 minutes. Add 4-fluorobenzyl bromide (1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.
-
Acidification and Extraction: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure 4-(4-fluoro-benzyl)-benzoic acid.
Characterization and Analytical Protocols
Validation of the final product's identity and purity is critical. The following analytical techniques are recommended.
| Technique | Expected Results |
| ¹H NMR | - A singlet for the methylene (-CH₂) protons around δ 4.0 ppm. - Doublets in the aromatic region (δ 7.0-8.1 ppm) corresponding to the two para-substituted phenyl rings. - A broad singlet for the carboxylic acid proton (>δ 12 ppm), which is D₂O exchangeable. |
| ¹³C NMR | - A signal for the methylene carbon around δ 41 ppm. - Signals for the aromatic carbons between δ 115-145 ppm. - A signal for the carboxylic acid carbon >δ 170 ppm. |
| ¹⁹F NMR | - A single resonance, as there is only one fluorine environment in the molecule. |
| Mass Spec (ESI-) | - Expected [M-H]⁻ peak at m/z = 229.07. |
| HPLC | - A single sharp peak indicating high purity (>95%) when monitored at a suitable UV wavelength (e.g., 254 nm). |
Mechanistic Insights and Rationale
Understanding the underlying mechanism of the chosen synthesis provides a framework for troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-fluorobenzyl bromide.
-
Transmetalation: The boronic acid, activated by the base, transfers its aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments (benzyl and aryl) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Safety and Handling
As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on the reactive precursors and related benzoic acids, strict safety protocols are mandatory.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses at all times.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Benzoic acid derivatives can be irritants.[10][11][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Precursors: 4-fluorobenzyl bromide is a lachrymator and should be handled with extreme care. Palladium catalysts are toxic and should be handled with appropriate containment.
Conclusion
While 4-(4-fluoro-benzyl)-benzoic acid (CAS 669713-86-4) is not extensively documented in current scientific literature, its structure presents a compelling target for chemical synthesis and biological evaluation. This guide provides a robust and scientifically grounded framework for its creation and validation, utilizing the reliable Suzuki-Miyaura cross-coupling reaction. By detailing the synthetic protocol, characterization methods, and mechanistic rationale, we empower researchers to confidently produce and explore this molecule. Its potential applications in drug discovery and materials science warrant further investigation, and this document serves as the essential first step in that endeavor.
References
- Fisher Scientific. (2021). Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid.
- Sihauli Chemicals. 4-Fluoro Benzoic Acid.
- Apollo Scientific. (2015).
- Carl ROTH.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Ningbo Inno Pharmchem Co., Ltd.
- Muñoz-Flores, B. H., et al. (2012). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o175.
- The Royal Society of Chemistry. Supplementary Information for [Journal Article on Benzoic Acids].
- MedChemExpress.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)
- Wikipedia. 4-Fluorobenzoic acid.
- LookChem. Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester.
- Sigma-Aldrich. (2024).
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Sigma-Aldrich. 4-Fluorobenzoic acid 98%.
- Acta Crystallographica Section E. (2009). 4-(4-Fluorophenoxy)benzoic acid.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- ChemScene. 4-Fluoro-2-(hydroxymethyl)benzoic acid.
- MOLBASE. 4-((N-(3-fluorobenzyl)-4-hydroxyphenylsulfonamido)methyl)benzoic acid.
- PubMed. 4-[(E)-(4-Fluoro-benzyl-idene)amino]-benzoic acid.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.
- ACS Omega. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- RSC Advances. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
- Google Patents.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Preprints.org. (2023).
- National Institutes of Health. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus.
- Sigma-Aldrich. 4-Fluorobenzylamine 97%.
- Chem-Impex. 2-(4-Fluorobenzoyl)benzoic acid.
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- 1. nbinno.com [nbinno.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 4-(4-Fluorobenzyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorobenzyl)benzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom and a benzyl group into the benzoic acid scaffold offers a unique combination of lipophilicity, metabolic stability, and structural versatility, making it an intriguing candidate for the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of its chemical identity, structural features, and known properties, compiled for professionals in research and development.
Chemical Identity and Structure
The definitive identification of a chemical entity is paramount for any scientific endeavor. The following section details the fundamental identifiers and structural representation of 4-(4-Fluorobenzyl)benzoic acid.
IUPAC Name: 4-(4-Fluorobenzyl)benzoic acid[1]
CAS Number: 1181266-74-9[1]
Molecular Formula: C₁₄H₁₁FO₂[1]
Molecular Weight: 230.23 g/mol [1]
Chemical Structure:
The structure of 4-(4-Fluorobenzyl)benzoic acid consists of a benzoic acid core where the hydrogen atom at the para-position is substituted with a 4-fluorobenzyl group.
Figure 2: A conceptual synthetic pathway for 4-(4-Fluorobenzyl)benzoic acid.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. Although experimental spectra for 4-(4-Fluorobenzyl)benzoic acid are not available in the provided search results, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the fluorobenzyl ring will show a more complex pattern due to fluorine coupling.
-
Methylene Protons: A singlet for the -CH₂- group, expected to be around δ 4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 115-145 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Methylene Carbon: A signal for the -CH₂- carbon around δ 40-45 ppm.
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group in the downfield region (δ 165-175 ppm).
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z 230.23).
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 amu), and cleavage at the benzylic position, leading to fragments corresponding to the fluorobenzyl cation (m/z 109) and the benzoic acid radical cation.
Applications in Drug Development and Medicinal Chemistry
While specific applications for 4-(4-Fluorobenzyl)benzoic acid are not extensively documented, the structural motifs present in the molecule are of significant interest in drug discovery.
-
Fluorine in Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.
-
Benzoic Acid Scaffold: Benzoic acid and its derivatives are privileged structures in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer agents. [2]* Potential as a Building Block: 4-(4-Fluorobenzyl)benzoic acid can serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for the exploration of a broad chemical space in lead optimization campaigns.
Safety and Handling
Based on the Safety Data Sheet provided by BLD Pharm for 4-(4-Fluorobenzyl)benzoic acid (CAS 1181266-74-9), the following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1] Precautionary Statements:
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [1]
Conclusion
4-(4-Fluorobenzyl)benzoic acid represents a promising, yet underexplored, molecule for applications in drug discovery and materials science. Its unique structural features, combining the benefits of a fluorinated moiety and a benzoic acid scaffold, make it a valuable building block for the synthesis of novel compounds with potentially enhanced biological activity and desirable physicochemical properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
References
-
IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ([Link])
Sources
solubility of 4-(4-Fluoro-benzyl)-benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-(4-Fluoro-benzyl)-benzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Fluoro-benzyl)-benzoic acid in organic solvents. Recognizing the limited availability of direct experimental data for this specific compound, this document establishes a predictive framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecular structure of 4-(4-Fluoro-benzyl)-benzoic acid to forecast its solubility behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring researchers and drug development professionals can generate reliable data for their specific applications.
Introduction: The Significance of 4-(4-Fluoro-benzyl)-benzoic Acid
4-(4-Fluoro-benzyl)-benzoic acid is a bifunctional organic molecule featuring a carboxylic acid group and a fluorinated benzyl moiety. This structural arrangement makes it a compound of interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming salts, esters, and amides, while the fluorobenzyl group can influence pharmacokinetic properties through metabolic stability and receptor binding interactions.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, the efficiency of crystallization processes, and the feasibility of formulating drug delivery systems. This guide aims to bridge the current knowledge gap by providing a robust theoretical and practical framework for assessing the solubility of 4-(4-Fluoro-benzyl)-benzoic acid.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be soluble in one another.
The molecular structure of 4-(4-Fluoro-benzyl)-benzoic acid contains several key features that will dictate its solubility:
-
The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar, protic solvents. Carboxylic acids can also engage in dipole-dipole interactions.
-
The Benzene Rings: The two phenyl rings contribute to the non-polar character of the molecule, favoring solubility in non-polar or moderately polar solvents through van der Waals forces.
-
The Fluoro Group (-F): The electronegative fluorine atom introduces a dipole moment, slightly increasing the polarity of the benzyl group. However, fluorine is a weak hydrogen bond acceptor.
-
The Methylene Bridge (-CH₂-): This flexible linker separates the two aromatic rings, influencing the overall molecular shape and crystal packing.
The solubility of 4-(4-Fluoro-benzyl)-benzoic acid in a given solvent will be a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon the formation of solute-solvent interactions.
Predicted Solubility Profile of 4-(4-Fluoro-benzyl)-benzoic Acid
Based on the theoretical principles outlined above, we can predict the relative solubility of 4-(4-Fluoro-benzyl)-benzoic acid in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the carboxylic acid group of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group allows for strong hydrogen bonding with the carboxylic acid. |
| Acetone | Polar Aprotic | Moderate to High | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester functional group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Dichloromethane | Non-polar | Low to Moderate | While considered non-polar, dichloromethane has a significant dipole moment and can interact with the polar regions of the solute. |
| Toluene | Non-polar | Low | The non-polar nature of toluene will primarily interact with the phenyl rings of the solute, but it cannot effectively solvate the polar carboxylic acid group. |
| Hexane | Non-polar | Very Low | As a non-polar hydrocarbon, hexane will have very weak interactions with the polar carboxylic acid group, leading to poor solubility. |
| Water | Polar Protic | Very Low | Despite the presence of the polar carboxylic acid, the large non-polar surface area of the two phenyl rings will likely render the molecule poorly soluble in water at neutral pH.[1] |
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step protocol for the experimental determination of the solubility of 4-(4-Fluoro-benzyl)-benzoic acid. This method is based on the widely used shake-flask technique.
Materials and Equipment
-
4-(4-Fluoro-benzyl)-benzoic acid (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
Sources
An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluoro-benzyl)-benzoic acid, a fluorinated derivative of benzoic acid with potential applications in medicinal chemistry and materials science. This document delves into the fundamental physicochemical properties, synthesis methodologies, detailed spectroscopic characterization, and potential applications in drug development. The strategic incorporation of a fluorobenzyl moiety into the benzoic acid scaffold presents unique opportunities for modulating biological activity and pharmacokinetic properties. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction
The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. 4-(4-Fluoro-benzyl)-benzoic acid combines these features, presenting a diarylmethane scaffold with a polar carboxylic acid group and a fluorinated aromatic ring. This unique combination of functionalities suggests its potential as a versatile building block for the synthesis of novel bioactive compounds. This guide will explore the key technical aspects of this molecule, providing a foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The key identifiers and properties of 4-(4-Fluoro-benzyl)-benzoic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | N/A |
| Molecular Weight | 230.23 g/mol | N/A |
| CAS Number | 1181266-74-9 | N/A |
| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)O)F | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | N/A |
Synthesis and Methodologies
While specific, detailed synthetic procedures for 4-(4-Fluoro-benzyl)-benzoic acid are not extensively reported in peer-reviewed literature, its structure lends itself to well-established synthetic transformations. A logical and efficient approach for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and related structures.[1][2]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible and efficient route to synthesize 4-(4-Fluoro-benzyl)-benzoic acid is via the Suzuki-Miyaura cross-coupling of a benzyl halide with a boronic acid derivative.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid.
Experimental Protocol (Representative)
The following is a representative, generalized protocol for the synthesis of a 4-benzylbenzoic acid derivative via a Suzuki-Miyaura coupling reaction.[3]
-
Reaction Setup: To a flame-dried round-bottom flask, add (4-carboxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reactant Addition: To the stirred mixture, add 4-fluorobenzyl bromide (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-(4-Fluoro-benzyl)-benzoic acid.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad singlet | 1H | Carboxylic acid (-COOH) |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.2 - 7.4 | Multiplet | 4H | Aromatic protons of the benzyl group and meta to -COOH |
| ~7.0 - 7.1 | Triplet | 2H | Aromatic protons ortho to Fluorine |
| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~160 - 163 (d, J ≈ 245 Hz) | Carbon attached to Fluorine |
| ~145 | Quaternary carbon of the benzoic acid ring |
| ~136 | Quaternary carbon of the fluorobenzyl ring |
| ~130 - 131 (d) | Aromatic CH ortho to Fluorine |
| ~129 - 130 | Aromatic CH of the benzoic acid ring |
| ~115 (d, J ≈ 21 Hz) | Aromatic CH meta to Fluorine |
| ~41 | Methylene carbon (-CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |
| 1680-1710 | C=O | Stretching (Carboxylic acid) |
| 1600, 1500, 1450 | C=C | Stretching (Aromatic rings) |
| 1200-1300 | C-O | Stretching (Carboxylic acid) |
| 1150-1250 | C-F | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at m/z 229.06.
Applications in Drug Development
While specific biological activities of 4-(4-Fluoro-benzyl)-benzoic acid have not been extensively reported, the structural motif is of significant interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The introduction of a fluorobenzyl group can modulate these activities and improve pharmacokinetic properties.
Potential as an Intermediate for Bioactive Molecules
4-(4-Fluoro-benzyl)-benzoic acid can serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functionality can be readily converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).
Rationale for Fluorine Incorporation
The presence of the fluorine atom is significant for several reasons in drug design:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.
-
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, which can influence its binding to biological targets.
-
Conformational Effects: Fluorine can induce specific conformational preferences in a molecule, which can lead to enhanced binding to a target protein.
Potential Therapeutic Areas
Based on the activities of structurally related compounds, potential therapeutic areas for derivatives of 4-(4-Fluoro-benzyl)-benzoic acid could include:
-
Oncology: As building blocks for kinase inhibitors or other anticancer agents.
-
Inflammation: As precursors for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Infectious Diseases: As a scaffold for novel antibacterial or antifungal agents.[6]
The following diagram illustrates the logical flow from the core chemical structure to its potential applications in the drug discovery pipeline.
Caption: Workflow from the core compound to preclinical drug development.
Conclusion
4-(4-Fluoro-benzyl)-benzoic acid is a molecule with significant potential as a building block in the fields of medicinal chemistry and materials science. Its synthesis can be achieved through robust and well-established methods like the Suzuki-Miyaura coupling. The strategic placement of the fluorine atom is anticipated to confer advantageous physicochemical and pharmacokinetic properties to its derivatives. This technical guide provides a foundational understanding of this compound, from its basic properties to its potential applications, and is intended to stimulate further research and development in this area.
References
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Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Arch Pharm (Weinheim). 2002 Mar;335(2-3):83-8. doi: 10.1002/1521-4184(200203)335:2/3<83::AID-ARDP83>3.0.CO;2-3. Available from: [Link]
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Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Center for Biotechnology Information. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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United States Patent. Googleapis.com. Available from: [Link]
- CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid. Google Patents.
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Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. National Center for Biotechnology Information. Available from: [Link]
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4-Vinylbenzoic acid. PubChem. Available from: [Link]
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4-Benzoyl benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]
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4-Benzoyl benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
- DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.
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4-Benzoylbenzoic acid. PubChem. Available from: [Link]
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Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]
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2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Available from: [Link]
-
Benzoic Acid Synthesis. YouTube. Available from: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]
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Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. Available from: [Link]
-
2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Center for Biotechnology Information. Available from: [Link]
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Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoro-benzyl)-benzoic acid
Introduction
4-(4-Fluoro-benzyl)-benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a 4-fluorobenzyl group linked by a methylene bridge. As a derivative of benzoic acid, it holds potential for applications in medicinal chemistry and materials science, where its structural characteristics can influence biological activity and physical properties. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its electronic and structural features. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(4-Fluoro-benzyl)-benzoic acid. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the atomic connectivity can be constructed.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(4-Fluoro-benzyl)-benzoic acid is anticipated to exhibit distinct signals corresponding to the protons of the two para-substituted benzene rings, the methylene bridge, and the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(4-Fluoro-benzyl)-benzoic acid in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and In-Text Citation |
| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a high chemical shift. |
| ~8.05 | Doublet | 2H | Aromatic (ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |
| ~7.35 | Doublet | 2H | Aromatic (meta to -COOH) | Protons meta to the carboxylic acid group are less deshielded than the ortho protons. |
| ~7.15 | Doublet of Doublets | 2H | Aromatic (ortho to -F) | The fluorine atom's electronegativity and the benzyl group's position influence the chemical shift. |
| ~7.00 | Doublet of Doublets | 2H | Aromatic (meta to -F) | These protons are coupled to both the ortho protons and the fluorine atom. |
| ~4.05 | Singlet | 2H | Methylene (-CH₂-) | The protons of the methylene bridge are expected to appear as a singlet, deshielded by the two adjacent aromatic rings. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methylene carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-Fluoro-benzyl)-benzoic acid in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale and In-Text Citation |
| ~172 | Carboxylic Acid (-COOH) | The carbonyl carbon of a benzoic acid derivative is significantly deshielded. |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| ~145 | Aromatic (quaternary, C-COOH) | The carbon attached to the carboxylic acid group. |
| ~137 | Aromatic (quaternary, C-CH₂) | The carbon of the benzoic acid ring attached to the methylene bridge. |
| ~132 (d, ⁴JCF ≈ 3 Hz) | Aromatic (quaternary, C-CH₂) | The carbon of the fluorinated ring attached to the methylene bridge. |
| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic (CH, ortho to -F) | |
| ~130 | Aromatic (CH, ortho to -COOH) | |
| ~129 | Aromatic (CH, meta to -COOH) | |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic (CH, meta to -F) | |
| ~41 | Methylene (-CH₂-) |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Fluoro-benzyl)-benzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of 4-(4-Fluoro-benzyl)-benzoic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.
Table 3: Predicted IR Absorption Bands for 4-(4-Fluoro-benzyl)-benzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and In-Text Citation |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |
| ~3030 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene rings. |
| ~2920, ~2850 | Weak | Methylene C-H stretch | Asymmetric and symmetric stretching of the -CH₂- group. |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp band. |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch | These bands are characteristic of the benzene ring skeleton. |
| 1200-1320 | Strong | C-O stretch (Carboxylic Acid) | |
| ~1220 | Strong | C-F stretch | The carbon-fluorine bond gives a strong absorption in the fingerprint region. |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Experimental Protocol for IR Spectroscopy (Solid Sample)
For a solid sample like 4-(4-Fluoro-benzyl)-benzoic acid, the KBr pellet method is a common and reliable technique.
-
Sample Preparation:
-
Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Caption: Experimental workflow for IR spectroscopy (KBr pellet method).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Molecular Ion: In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, is expected as the base peak at m/z 229.06. In positive ion mode (ESI+), the protonated molecule, [M+H]⁺, would be observed at m/z 231.08.
-
Molecular Formula: C₁₄H₁₁FO₂
-
Exact Mass: 230.0743
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing valuable structural clues.
Table 4: Predicted Key Fragment Ions for 4-(4-Fluoro-benzyl)-benzoic acid
| m/z (ESI-) | Proposed Fragment | Rationale and In-Text Citation |
| 185.06 | [M-H - CO₂]⁻ | Decarboxylation (loss of CO₂) is a characteristic fragmentation of carboxylates in negative ion mode. |
| m/z (ESI+) | Proposed Fragment | Rationale |
| 213.07 | [M+H - H₂O]⁺ | Loss of water from the protonated carboxylic acid. |
| 109.04 | [F-C₆H₄-CH₂]⁺ | Cleavage of the bond between the methylene group and the benzoic acid ring, forming a fluorobenzyl cation. |
| 121.03 | [HOOC-C₆H₄-CH₂]⁺ | Cleavage of the bond between the methylene group and the fluorinated ring, forming a carboxyphenylmethyl cation. |
Experimental Protocol for Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of small molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode).
-
-
MS Conditions:
-
Ionization Mode: ESI, in both positive and negative modes.
-
Scan Range: m/z 50-500.
-
MS/MS: Perform product ion scans on the [M-H]⁻ and [M+H]⁺ ions to obtain fragmentation data.
-
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 4-(4-Fluoro-benzyl)-benzoic Acid
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid, a key structural motif and versatile building block in medicinal chemistry and materials science. The described methodology follows a robust and highly reliable two-step sequence: 1) a Friedel-Crafts acylation to form the diaryl ketone intermediate, followed by 2) a Wolff-Kishner reduction to yield the final diarylmethane product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating checkpoints, and comprehensive safety guidelines to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
The diarylmethane scaffold is a privileged structure in numerous pharmacologically active compounds. The specific target of this protocol, 4-(4-Fluoro-benzyl)-benzoic acid, combines this key scaffold with a fluorine substituent—a common bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and bioavailability—and a carboxylic acid group, which provides a handle for further chemical modification.
While several C-C bond-forming strategies exist, such as palladium-catalyzed cross-coupling reactions[1], the classical approach of Friedel-Crafts acylation followed by a carbonyl reduction remains a highly effective and scalable method.[2]
Chosen Synthetic Strategy:
-
Step 1: Friedel-Crafts Acylation. This electrophilic aromatic substitution reaction is employed to couple fluorobenzene with 4-carboxybenzoyl chloride (generated in situ from 4-carboxybenzoyl chloride hydrochloride) using aluminum chloride (AlCl₃) as a Lewis acid catalyst. This approach avoids the potential for rearrangements and polyalkylation often associated with Friedel-Crafts alkylations.[3]
-
Step 2: Wolff-Kishner Reduction. The resulting ketone intermediate is then reduced to a methylene group. The Wolff-Kishner reduction is specifically chosen for its efficacy in reducing aryl ketones and its use of basic conditions, which are compatible with the carboxylic acid moiety.[4][5] Alternative methods like the Clemmensen reduction employ strongly acidic conditions that could lead to undesired side reactions with this particular substrate.[6][7]
This two-step sequence provides a reliable pathway with an isolable intermediate, allowing for characterization and purity assessment at a critical checkpoint, thereby enhancing the trustworthiness and reproducibility of the overall synthesis.
Overall Synthetic Workflow
The complete synthetic pathway is visualized below, outlining the transformation from commercially available starting materials to the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-(4-Fluoro-benzyl)-benzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking New Chemical Space
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to accessing novel chemical entities with desired functional properties. 4-(4-Fluoro-benzyl)-benzoic acid is an exemplary bifunctional molecule, integrating the diarylmethane framework with a reactive carboxylic acid handle. This structure is of significant interest for two primary reasons:
-
The Fluorinated Diaryl Methane Core: The 4-fluorobenzyl group is a prevalent motif in medicinal chemistry. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1] The diarylmethane scaffold provides a flexible yet conformationally defined linker, ideal for positioning functional groups within protein binding pockets.
-
The Benzoic Acid Handle: The carboxylic acid moiety serves as a versatile anchor for a multitude of chemical transformations. It is a classical precursor for amides, esters, and other functional groups, enabling the construction of large libraries of derivatives for structure-activity relationship (SAR) studies or the synthesis of advanced polymers.
This technical guide provides a comprehensive overview of the synthesis and application of 4-(4-Fluoro-benzyl)-benzoic acid, presenting detailed, field-proven protocols for its use in medicinal chemistry and materials science.
Synthesis of the Building Block: 4-(4-Fluoro-benzyl)-benzoic Acid
The efficient synthesis of 4-(4-Fluoro-benzyl)-benzoic acid is critical for its utility as a building block. Two robust and scalable synthetic routes are presented below.
dot
Caption: Synthetic routes to 4-(4-Fluoro-benzyl)-benzoic acid.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This modern approach leverages the power of palladium-catalyzed cross-coupling to construct the C(sp²)-C(sp³) bond with high efficiency and functional group tolerance.[2][3]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(methoxycarbonyl)phenylboronic acid (1.0 eq.), potassium carbonate (3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water (to a concentration of ~0.2 M with respect to the boronic acid).
-
Substrate Addition: Add 4-fluorobenzyl bromide (1.1 eq.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude methyl 4-(4-fluorobenzyl)benzoate by flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a 2:1 mixture of methanol and 2M aqueous sodium hydroxide. Stir at 60 °C for 4 hours.
-
Acidification: Cool the mixture, remove the methanol under reduced pressure, and acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product, 4-(4-Fluoro-benzyl)-benzoic acid.
| Parameter | Value / Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Efficient for C(sp²)-C(sp³) Suzuki couplings.[4] |
| Base | K₂CO₃ | Standard base for Suzuki reactions, effective and economical. |
| Solvent | Toluene/H₂O | Biphasic system common for Suzuki couplings, facilitating phase transfer. |
| Temperature | 90 °C | Promotes oxidative addition and reductive elimination steps without catalyst decomposition. |
| Expected Yield | 75-85% (over 2 steps) | High efficiency is characteristic of this cross-coupling reaction. |
Application Note I: A Scaffold for Medicinal Chemistry
Core Application: Synthesis of Novel Kinase Inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK).
BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value therapeutic target for B-cell malignancies and autoimmune diseases.[5][6] Many potent BTK inhibitors utilize a core scaffold that can be derivatized via amide coupling to explore SAR.[7] 4-(4-Fluoro-benzyl)-benzoic acid provides an ideal starting point, with the 4-fluorobenzyl moiety targeting a key interaction domain and the benzoic acid serving as the attachment point for further modification.
dot
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol describes a robust and widely used method for forming an amide bond between 4-(4-Fluoro-benzyl)-benzoic acid and a representative amine, such as 4-aminopyrimidine.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-Fluoro-benzyl)-benzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq.) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid. The formation of a reactive HOBt ester is a key intermediate step.[10]
-
Amine and Base Addition: Add the desired amine (e.g., 4-aminopyrimidine, 1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide derivative.
| Parameter | Value / Condition | Rationale |
| Coupling Reagents | EDC / HOBt | A classic, cost-effective combination that minimizes racemization and suppresses side reactions by forming a less reactive HOBt ester intermediate.[11][12] |
| Base | DIPEA | A non-nucleophilic hindered base used to neutralize the EDC hydrochloride and the acid formed during the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves most reactants and reagents in amide coupling. |
| Temperature | Room Temperature | Sufficient for the coupling of most amines without promoting side reactions. |
| Expected Yield | 60-90% | Dependent on the nucleophilicity of the amine used. |
Application Note II: A Monomer for Advanced Materials
Core Application: Synthesis of Fluorinated Aromatic Polyesters.
Fluorinated polymers are a class of high-performance materials prized for their thermal stability, chemical resistance, and unique electronic properties, such as low dielectric constants.[13] 4-(4-Fluoro-benzyl)-benzoic acid can serve as an AB-type monomer or be reacted with diols (an A₂ + B₂ approach) to create polyesters where the fluorinated diarylmethane unit is regularly incorporated into the polymer backbone.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Analytical Characterization of 4-(4-Fluorobenzyl)benzoic Acid: Protocols and Applications
Introduction
4-(4-Fluorobenzyl)benzoic acid is a bifunctional organic molecule featuring a fluorinated aromatic ring linked by a methylene bridge to a benzoic acid moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, potentially serving as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in research and development.
This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of 4-(4-Fluorobenzyl)benzoic acid. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of specific techniques and parameters. The integrated use of chromatographic, spectroscopic, and thermal methods provides a self-validating system for quality assessment.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing any analytical work.
| Property | Data | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₄H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 230.24 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetone, and DMSO; sparingly soluble in water.[2] | Sihauli Chemicals[2] |
Chromatographic Analysis: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of 4-(4-Fluorobenzyl)benzoic acid and quantifying any related impurities. A reverse-phase method is ideal due to the compound's moderate polarity.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte peak with good symmetry and reproducible retention time. Detection is performed using a UV detector at a wavelength where the aromatic rings exhibit strong absorbance.
Experimental Protocol: Reverse-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of 4-(4-Fluorobenzyl)benzoic acid and dissolving it in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of ~1 mg/mL.
-
Further dilute this stock solution with the diluent to a working concentration of ~0.1 mg/mL for analysis.
-
-
Instrument Setup and Execution:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the gradient program as detailed in the table below.
-
Process the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.
-
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
Senior Application Scientist Insight: The gradient elution is designed to first elute any polar impurities in the early part of the run, followed by the elution of the main compound, and finally, a high organic wash step (90% B) to remove any strongly retained, nonpolar impurities from the column. This ensures a robust and comprehensive purity assessment. The use of formic acid is a standard practice for analyzing acidic compounds, as it improves peak shape significantly.[3]
Workflow for HPLC Purity Analysis
Caption: HPLC analysis workflow from preparation to final report.
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive confirmation of the chemical structure of 4-(4-Fluorobenzyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative for this molecule.
Principle of the Method NMR spectroscopy maps the chemical environment of magnetically active nuclei (like ¹H, ¹³C, ¹⁹F). The chemical shifts, signal integrations, and coupling patterns provide a complete picture of the molecular skeleton.
-
¹H NMR: Will show distinct signals for the protons on both aromatic rings, a characteristic singlet for the methylene (-CH₂-) bridge, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will identify all unique carbon atoms, including the carboxyl carbon, the methylene carbon, and the aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the compound and allows for the observation of the acidic proton.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the signals. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, cross-referencing with data from similar structures.[4][5]
Predicted NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.9 | Broad Singlet | -COOH |
| ~7.9 | Doublet | Protons ortho to -COOH | |
| ~7.4 | Doublet | Protons meta to -COOH | |
| ~7.3 | Doublet of Doublets | Protons ortho to -CH₂- (on fluoro-ring) | |
| ~7.1 | Doublet of Doublets | Protons meta to -CH₂- (on fluoro-ring) | |
| ~4.0 | Singlet | -CH₂- (benzyl bridge) | |
| ¹³C | ~167 | Singlet | -COOH |
| ~162 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F | |
| ~145 | Singlet | Quaternary C attached to -COOH | |
| ~132 (d, ³JCF ≈ 8 Hz) | Doublet | C-H ortho to -CH₂- (on fluoro-ring) | |
| ~130 | Singlet | C-H ortho to -COOH | |
| ~129 | Singlet | C-H meta to -COOH | |
| ~128 | Singlet | Quaternary C attached to -CH₂- | |
| ~115 (d, ²JCF ≈ 21 Hz) | Doublet | C-H meta to -CH₂- (on fluoro-ring) | |
| ~40 | Singlet | -CH₂- |
Senior Application Scientist Insight: The choice of DMSO-d₆ as a solvent is strategic. It is an excellent solvent for carboxylic acids and its residual water peak does not typically interfere with key analyte signals. The observation of the large one-bond carbon-fluorine coupling constant (¹JCF) in the ¹³C NMR spectrum is a definitive piece of evidence for the structure.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.
Principle of the Method Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. An FT-IR spectrum is a plot of this absorption versus wavenumber, which acts as a molecular fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Acquire a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1680-1710 | C=O stretch | Carboxylic Acid (dimer) |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1210-1250 | C-F stretch | Aryl-Fluoride |
| ~1200-1300 | C-O stretch | Carboxylic Acid |
Senior Application Scientist Insight: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state. The exact position of the C=O stretch can provide clues about the extent of hydrogen bonding and the crystalline environment. This technique is excellent for quick identity confirmation.[6][7]
Mass Spectrometry (MS)
MS provides the molecular weight of the analyte and can offer structural information through analysis of its fragmentation patterns.
Principle of the Method The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, particularly in negative ion mode, which will readily deprotonate the carboxylic acid.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in negative ion mode ([M-H]⁻). The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).
Expected Mass Spectrometry Data
| Ionization Mode | Ion | Calculated m/z | Observed m/z |
| ESI Negative | [M-H]⁻ | 229.07 | ~229.1 |
| ESI Positive | [M+H]⁺ | 231.08 | ~231.1 |
| ESI Positive | [M+Na]⁺ | 253.06 | ~253.1 |
Thermal Analysis
Thermal analysis techniques like DSC and TGA provide information on the material's physical properties, such as melting point, purity, and thermal stability.
Principle of the Method
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and can be used to estimate purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[8]
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum (for DSC) or platinum/alumina (for TGA) pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the onset or peak of the endothermic melting event.
-
Data Acquisition (TGA): Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C) to observe decomposition.
Integrated Characterization Workflow
Caption: An integrated approach to analytical characterization.
Conclusion
The analytical characterization of 4-(4-Fluorobenzyl)benzoic acid requires a multi-technique approach to unequivocally confirm its identity, purity, and stability. The combination of reverse-phase HPLC for purity assessment, comprehensive NMR, FT-IR, and MS for structural verification, and thermal analysis for physical property determination provides a robust and reliable data package. The protocols and insights provided in this guide establish a sound basis for the quality control and validation of this important chemical intermediate in any research or manufacturing setting.
References
-
National Center for Biotechnology Information (2024). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). 4-Fluorobenzoic Acid. PubChem Compound Summary for CID 9973. Retrieved from [Link]
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Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Muñoz-Flores, B. M., et al. (2011). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2025). 4F-MBZP — New Drug Monograph. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SynZeal. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Cioanca, E.-R., et al. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. Retrieved from [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2025). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Determination of 4-(4-Fluoro-benzyl)-benzoic acid
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the stringent purity assessment of 4-(4-Fluoro-benzyl)-benzoic acid, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase HPLC (RP-HPLC) method demonstrates exceptional specificity, linearity, accuracy, and precision, making it highly suitable for quality control and assurance in both research and drug development settings. The protocol herein provides a comprehensive guide, from mobile phase preparation to method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
4-(4-Fluoro-benzyl)-benzoic acid is a pivotal building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a benzoic acid moiety linked to a fluorinated benzyl group, makes it a precursor for compounds with potential therapeutic applications. The purity of this intermediate is of paramount importance, as even trace impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for evaluating the purity of pharmaceutical compounds and their intermediates.[3][4] Its high resolution and sensitivity enable the separation and quantification of the main component from structurally similar impurities that may arise during synthesis or degradation. This application note provides a detailed, step-by-step protocol for the HPLC analysis of 4-(4-Fluoro-benzyl)-benzoic acid, underpinned by a rigorous validation process to ensure the reliability and trustworthiness of the results.
Scientific Principles of the HPLC Method
The method described herein is a reversed-phase HPLC technique. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. The separation of 4-(4-Fluoro-benzyl)-benzoic acid from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the C18 stationary phase and will thus elute later than more polar compounds.
The choice of a C18 column is predicated on its versatility and proven efficacy in separating a wide range of aromatic compounds, including carboxylic acids.[5][6][7] The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component (water) with a pH modifier (formic acid). Acetonitrile provides the necessary elution strength, while the formic acid serves two critical functions:
-
Suppression of Ionization: By maintaining a low pH, the formic acid ensures that the carboxylic acid group of the analyte and any acidic impurities remain in their protonated, less polar form. This leads to better retention on the reversed-phase column and improved peak shape.
-
Enhanced Selectivity: The pH of the mobile phase can influence the retention times of ionizable compounds, thereby offering a powerful tool for optimizing the separation of closely related substances.[5]
UV detection is employed for the quantification of 4-(4-Fluoro-benzyl)-benzoic acid and its impurities. The aromatic nature of the molecule provides strong chromophores, allowing for sensitive detection at an appropriate wavelength.
Experimental Protocol
Materials and Reagents
-
Analyte: 4-(4-Fluoro-benzyl)-benzoic acid reference standard (>99.5% purity)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
-
Reagents:
-
Formic acid (≥98%)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 600 mL of acetonitrile and 400 mL of HPLC-grade water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution using an appropriate method (e.g., sonication or vacuum filtration) before use.
-
Diluent Preparation: A mixture of Acetonitrile:Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(4-Fluoro-benzyl)-benzoic acid reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and then dilute to the mark with the diluent. Mix well.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(4-Fluoro-benzyl)-benzoic acid sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-4 as described for the standard solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Analytical Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Caption: Workflow for the HPLC analysis of 4-(4-Fluoro-benzyl)-benzoic acid.
Method Validation
To ensure the reliability and suitability of the analytical method, a comprehensive validation was performed in accordance with ICH Q2(R1) guidelines.[1] The validation parameters assessed include specificity, linearity, precision, accuracy, and robustness.
System Suitability
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (typically n=5 or 6). The system suitability parameters and their acceptance criteria are listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of the diluent (blank) was injected to ensure no interfering peaks were present at the retention time of the analyte. Additionally, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from any degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of 4-(4-Fluoro-benzyl)-benzoic acid at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the nominal analytical concentration. A calibration curve is constructed by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Precision
Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision): This was determined by analyzing six independent preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD of the purity values should be ≤ 1.0%.[2]
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and/or on a different instrument to assess the reproducibility of the method. The RSD between the two sets of results should be ≤ 2.0%.
Accuracy
Accuracy was determined by spiking a known amount of the 4-(4-Fluoro-benzyl)-benzoic acid reference standard into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated. The mean recovery should be within 98.0% to 102.0% at each level.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1.[1] These parameters are crucial for the quantification of trace impurities.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters that were varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic content)
The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the method's reliability during routine use.
Results and Discussion
A typical chromatogram of 4-(4-Fluoro-benzyl)-benzoic acid using the described method will show a sharp, well-defined peak for the main component at a specific retention time. Any impurities present in the sample will appear as separate peaks. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
During the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid, several process-related impurities and by-products may be formed.[8][9][10] It is important for the analytical method to be able to resolve these from the main peak. Potential impurities could include starting materials, intermediates, or products of side reactions. The chemical structures of the target compound and a potential impurity are shown below.
Caption: Structures of 4-(4-Fluoro-benzyl)-benzoic acid and a potential impurity.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise means for determining the purity of 4-(4-Fluoro-benzyl)-benzoic acid. The method has been thoroughly validated in accordance with ICH guidelines, ensuring its suitability for quality control in a regulated environment. The clear, step-by-step protocol and the explanation of the scientific principles behind the method make it a valuable resource for researchers, scientists, and drug development professionals.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Q2A: Text on Validation of Analytical Procedures. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 4-(4-Fluoro-benzyl)-benzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive, in-depth guide for the large-scale synthesis of 4-(4-fluoro-benzyl)-benzoic acid, a key building block in pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the chosen synthetic strategy—a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a field-proven, step-by-step protocol designed for scalability, safety, and high purity. The guide includes detailed sections on process optimization, in-process controls, analytical characterization of the final product, and critical safety considerations, making it an essential resource for researchers, chemists, and process development professionals.
Introduction and Strategic Rationale
4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative whose structural motif is prevalent in a variety of biologically active molecules and functional materials. The presence of the carboxylic acid and fluoro-benzyl groups provides two distinct points for further chemical modification, making it a versatile intermediate. The challenge in its synthesis, particularly on a larger scale, lies in achieving a clean, high-yield carbon-carbon bond formation that is both cost-effective and environmentally conscious.
While classical methods like Friedel-Crafts benzylation exist, they often suffer from drawbacks such as the use of harsh Lewis acids, potential for polysubstitution, and limited functional group tolerance. Grignard-based approaches, while effective, require strictly anhydrous conditions that can be challenging to maintain during large-scale production.[1]
Therefore, we have selected the Suzuki-Miyaura cross-coupling reaction as the core of this synthetic protocol. This Nobel Prize-winning methodology is renowned for its exceptional functional group tolerance, use of non-toxic and stable boronic acid reagents, and operation under relatively mild conditions, making it highly amenable to scale-up.[2][3] The proposed route couples a readily available benzyl halide with an arylboronic acid, offering a direct and efficient pathway to the target molecule.[4]
Chemical Properties & Safety Overview
A summary of the physical and chemical properties of the target compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁FO₂ | - |
| Molar Mass | 230.24 g/mol | - |
| Appearance | White to off-white solid | [5] |
| Melting Point | 182-184 °C (for 4-Fluorobenzoic acid) | [6][7] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | [6] |
Note: Data for the precise target molecule can be limited; properties of the closely related 4-fluorobenzoic acid are provided for reference.
Overall Synthesis Workflow
The entire process, from starting materials to the final purified product, is outlined in the workflow diagram below. This multi-stage process ensures the efficient conversion and high purity of the final compound.
Caption: High-level workflow for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid.
The Suzuki-Miyaura Catalytic Cycle
The core of this synthesis is the palladium-catalyzed cross-coupling. Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle for the described synthesis.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-fluorobenzyl bromide to form a Pd(II) intermediate.
-
Transmetalation : The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate complex. This complex then transfers its aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final product, 4-(4-fluoro-benzyl)-benzoic acid, regenerating the active Pd(0) catalyst which re-enters the cycle.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be conducted before commencing any work.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Purity |
| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.94 | 166.0 g (1.0 eq) | >97% |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 | 208.0 g (1.1 eq) | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 1.12 g (0.5 mol%) | >98% |
| SPhos (ligand) | 657408-07-6 | 410.47 | 4.10 g (1.0 mol%) | >98% |
| Potassium Phosphate (K₃PO₄), tribasic | 7778-53-2 | 212.27 | 636.8 g (3.0 eq) | >98% |
| Toluene | 108-88-3 | 92.14 | 2.0 L | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | 1.0 L | - |
| 2M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For recrystallization | Reagent Grade |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, condenser, thermocouple, and a nitrogen/argon inlet. Ensure the system is completely dry and purge with inert gas for at least 30 minutes.
-
Charging Reagents:
-
To the inerted reactor, add 4-carboxyphenylboronic acid (166.0 g), potassium phosphate (636.8 g), palladium(II) acetate (1.12 g), and SPhos (4.10 g).
-
Rationale: Adding the solids first under an inert atmosphere prevents degradation of the catalyst and ligand. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, enhancing reaction rates and yields.[8]
-
-
Solvent Addition and Degassing:
-
Add toluene (2.0 L) and deionized water (0.5 L) to the reactor.
-
Sparge the resulting slurry with nitrogen/argon for 30 minutes while stirring to ensure the mixture is thoroughly deoxygenated.
-
Rationale: The biphasic toluene/water system is effective for Suzuki couplings. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, so rigorous degassing is critical for catalytic efficiency.
-
-
Substrate Addition: Add 4-fluorobenzyl bromide (208.0 g) to the mixture via a syringe or an addition funnel.
-
Reaction Execution:
-
Heat the reaction mixture to 85 °C with vigorous stirring (e.g., 300-400 RPM).
-
Maintain the temperature and monitor the reaction progress every 1-2 hours.
-
In-Process Control (IPC): Withdraw a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid) or analyze by HPLC to check for the disappearance of the 4-fluorobenzyl bromide starting material. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by IPC), cool the mixture to room temperature.
-
Stop the stirring and allow the layers to separate. Transfer the contents to a larger separating funnel.
-
Separate the aqueous layer (bottom) and wash the organic layer (top) with 500 mL of deionized water.
-
Combine the aqueous layers. The product is in the aqueous layer as its potassium salt.
-
Rationale: The basic conditions of the reaction deprotonate the carboxylic acid, making the product water-soluble as a carboxylate salt. This allows for easy separation from non-polar byproducts and starting materials which remain in the toluene layer.
-
-
Product Precipitation:
-
Transfer the combined aqueous layers to a clean beaker and cool in an ice bath with gentle stirring.
-
Slowly add 2M hydrochloric acid to the aqueous solution until the pH is approximately 2-3. A thick white precipitate will form.
-
Rationale: Acidification protonates the carboxylate salt, rendering the product, 4-(4-fluoro-benzyl)-benzoic acid, insoluble in water, causing it to precipitate out of the solution.
-
-
Filtration and Washing:
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove inorganic salts.
-
Press the cake dry on the filter.
-
Purification
-
Recrystallization:
-
Transfer the crude solid to a suitable flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Slowly add hot deionized water until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Rationale: Recrystallization is a robust method for purifying solid organic compounds. The ethanol/water solvent system provides a medium where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are removed during the hot filtration step (if necessary).
-
-
Final Steps:
-
Filter the purified crystals and wash with a small amount of cold 50:50 ethanol/water.
-
Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
A typical yield for this process is in the range of 85-95%.
-
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 7.25 (t, 2H, Ar-H), 7.1 (t, 2H, Ar-H), 4.0 (s, 2H, -CH₂-). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167, 162 (d, J=243 Hz), 145, 137, 131 (d, J=8 Hz), 130, 129, 115 (d, J=21 Hz), 41. |
| HPLC Purity | >99.0% (Area %). Method details can be found in literature for benzoic acids.[9][10] |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₀FO₂⁻: 229.07; found ~229.1. |
Safety Precautions and Hazard Management
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Reagent Hazards:
-
4-Bromobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[11][12]
-
4-Fluorobenzyl Bromide: Lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Palladium(II) Acetate: May cause an allergic skin reaction and causes serious eye damage. It is also very toxic to aquatic life.[13][14][15]
-
SPhos: Harmful if swallowed. May cause skin and eye irritation.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
-
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors and dust. The reactor should be placed in a secondary containment unit.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery or specialized disposal.
References
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]
-
MDPI. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available at: [Link]
-
University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]
- Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: SPhos. Available at: [Link]
-
ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Available at: [Link]
- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
-
Fisher Scientific. (2025). 4-Bromobenzoic acid SAFETY DATA SHEET. Available at: [Link]
-
YouTube. (2022). A Grignard Reaction. Available at: [Link]
-
Chemsrc. (2025). 4-Fluorobenzoic acid | CAS#:456-22-4. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]
-
European Patent Office. (n.d.). Patent EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Available at: [Link]
-
Airgas. (2025). SAFETY DATA SHEET - Phosphine. Available at: [Link]
-
ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Available at: [Link]
-
YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Available at: [Link]
-
MATHESON. (n.d.). MATERIAL SAFETY DATA SHEET - PHOSPHINE. Available at: [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Available at: [Link]
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reaction of 4-(4-Fluoro-benzyl)-benzoic acid with thionyl chloride
Application Note & Protocol
Topic: Synthesis of 4-(4-Fluorobenzyl)benzoyl Chloride via Reaction of 4-(4-Fluorobenzyl)benzoic Acid with Thionyl Chloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Activating Carboxylic Acids for Amide and Ester Synthesis
The conversion of carboxylic acids into more reactive derivatives is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceutical agents and functional materials. Carboxylic acids themselves are generally poor electrophiles, making direct reactions with nucleophiles like amines or alcohols inefficient without forcing conditions. The transformation into an acyl chloride, however, dramatically enhances the electrophilicity of the carbonyl carbon, creating a highly versatile intermediate.
This document provides a detailed guide to the synthesis of 4-(4-fluorobenzyl)benzoyl chloride from its parent carboxylic acid using thionyl chloride (SOCl₂). This specific acyl chloride serves as a key building block for introducing the 4-(4-fluorobenzyl)benzoyl moiety into target molecules. The use of thionyl chloride is a well-established and efficient method, favored for its ability to produce gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying product isolation.[1][2][3] We will explore the underlying reaction mechanism, provide a robust experimental protocol, detail critical safety procedures, and discuss methods for product characterization.
Mechanistic Insights: The Pathway to an Activated Acyl Group
The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating its displacement by a chloride ion.[4]
Step 1: Formation of the Chlorosulfite Intermediate The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This step forms a protonated chlorosulfite intermediate.
Step 2: Elimination and Formation of the Acylium Ion Pathway The intermediate then collapses. A chloride ion is expelled, which subsequently deprotonates the hydroxyl group, releasing HCl gas. This results in the formation of a reactive acyl chlorosulfite intermediate. This intermediate is unstable and readily decomposes, driven by the formation of highly stable gaseous sulfur dioxide (SO₂). This decomposition can proceed through an intramolecular (SNi) mechanism or via attack from the chloride ion generated in the first step.[4][5]
Catalysis with N,N-Dimethylformamide (DMF) The reaction can be significantly accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF).[6][7] DMF reacts first with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[8][9] This reagent reacts rapidly with the carboxylic acid to form a highly reactive O-acyl-imidoyl intermediate, which is more susceptible to nucleophilic attack by chloride than the starting acid. The catalyst is regenerated at the end of the cycle. However, it is crucial to note that the use of DMF with chlorinating agents can generate trace amounts of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, necessitating stringent safety and handling protocols.[10]
Caption: Uncatalyzed mechanism for acyl chloride formation.
Experimental Application Notes and Protocol
This protocol details the conversion of 4-(4-fluorobenzyl)benzoic acid to 4-(4-fluorobenzyl)benzoyl chloride. The procedure is typically performed using an excess of thionyl chloride, which can also serve as the solvent.[11][12] The product is often used in the subsequent reaction step without rigorous purification after the removal of excess reagent.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-(4-Fluorobenzyl)benzoic acid | C₁₄H₁₁FO₂ | 230.24 | 893737-57-6 | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Reagent and solvent. Use fresh, high-purity grade. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Catalyst. Use a single drop from a glass pipette. |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Optional, for dilution and transfer. |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For purification/precipitation if needed. |
| Equipment | ||||
| Round-bottom flask with stir bar | Ensure glassware is oven-dried to be completely free of moisture. | |||
| Reflux condenser | To prevent loss of solvent/reagent during heating. | |||
| Gas outlet/scrubber | To neutralize HCl and SO₂ gases (e.g., with a NaOH solution). | |||
| Heating mantle with stirrer | For controlled heating and agitation. | |||
| Rotary evaporator | For removal of excess thionyl chloride and solvent under vacuum. |
Step-by-Step Protocol
Caption: Experimental workflow for acyl chloride synthesis.
-
Preparation: Assemble an oven-dried round-bottom flask (e.g., 100 mL) containing a magnetic stir bar. Attach a reflux condenser fitted with a gas outlet tube leading to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. The entire setup must be under a fume hood.
-
Charging Reactants: To the flask, add 4-(4-fluorobenzyl)benzoic acid (e.g., 5.0 g, 21.7 mmol).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 20 mL, ~3 equiv. or more). The thionyl chloride will act as both the reagent and the solvent.
-
Catalyst Addition: Add one drop of N,N-dimethylformamide (DMF) to the mixture. Effervescence (release of gases) should become more vigorous.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.[13] Stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[12][14] Caution: Ensure the vacuum pump is protected from the corrosive vapors with a cold trap and/or a base trap. The resulting crude 4-(4-fluorobenzyl)benzoyl chloride, often an oil or low-melting solid, can typically be used for the next synthetic step without further purification.
-
Optional Purification: If high purity is required, the crude product can be purified by vacuum distillation. However, care must be taken due to the high boiling point and potential for decomposition.
Safety and Hazard Management
Working with thionyl chloride requires strict adherence to safety protocols due to its significant hazards.
-
Toxicity and Corrosivity: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract.[15][16] It is toxic if inhaled and reacts violently with water to release corrosive HCl and SO₂ gases.[17][18]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[15][16] All manipulations must be conducted in a certified chemical fume hood.[17]
-
Handling: Never allow thionyl chloride to come into contact with water or moisture.[17][19] Use dry glassware and reagents.
-
Spills and Waste: Small spills can be absorbed with an inert material like vermiculite or sand. Do not use combustible materials. Excess or waste thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium hydroxide or calcium hydroxide) in a fume hood. This is a highly exothermic and gas-evolving process.
Product Characterization
Confirmation of the conversion to 4-(4-fluorobenzyl)benzoyl chloride can be achieved through spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most telling change is the disappearance of the broad O-H stretching band of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acyl chloride at a higher wavenumber, approximately 1780-1815 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxylic acid (a broad singlet, often >10 ppm) will disappear. The aromatic and benzylic protons will remain, though their chemical shifts may be slightly altered.
-
¹³C NMR: The carbonyl carbon signal will shift. Acyl chloride carbonyls typically appear in the range of 165-175 ppm.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; deactivated thionyl chloride. | Extend the reflux time. Ensure the temperature is adequate for reflux. Use a fresh bottle of thionyl chloride, as it can degrade with exposure to atmospheric moisture. |
| Low Yield | Incomplete reaction; mechanical losses during workup; premature hydrolysis. | Ensure all equipment is scrupulously dry. Perform the workup efficiently to minimize exposure of the acyl chloride to air. |
| Product Decomposes on Isolation | Overheating during removal of SOCl₂ or during distillation. | Use a high-vacuum pump and a water bath at a moderate temperature (e.g., 40-50°C) for the rotary evaporator. If distilling, use the lowest possible pressure to reduce the boiling point. |
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
University of Calgary. Ch19: RCO2H to RCOCl. [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
PubChem. 4-Fluorobenzoyl chloride. [Link]
-
Chen, Z., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4), 1003-1006. [Link]
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Organic Chemistry. Dmf role in acid chloride formation. [Link]
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PrepChem. Synthesis of 4-fluorobenzoyl chloride. [Link]
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American Chemical Society. (1995). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development. [Link]
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PubChem. 4-Fluorobenzyl chloride. [Link]
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Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?[Link]
-
Journal of the American Chemical Society. (1976). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. [Link]
-
Reddit. (2023). 4-fluorobenzoyl chloride formation. [Link]
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Royal Society of Chemistry. (2014). A simple, rapid and efficient one-pot synthesis of amides and esters from carboxylic acids using triethylamine and thionyl chloride. RSC Advances. [Link]
-
Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]
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Organic Syntheses. Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]
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askIITians. (2023). Benzoyl chloride is prepared from benzoic acid by: SOCl2. [Link]
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PrepChem. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link]
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NIST WebBook. Benzoyl chloride, 4-fluoro-. [Link]
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Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]
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Derivatization of the Carboxylic Acid Group in 4-(4-Fluoro-benzyl)-benzoic Acid: A Detailed Guide for Drug Development
<
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of lead compounds is a cornerstone of developing effective and safe therapeutics. The carboxylic acid moiety, while often crucial for target engagement, can present significant challenges to a drug candidate's pharmacokinetic profile, including poor membrane permeability and rapid metabolic clearance.[1] The derivatization of this functional group in molecules such as 4-(4-Fluoro-benzyl)-benzoic acid is a critical strategy to overcome these hurdles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing this carboxylic acid, focusing on the synthesis of esters and amides. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and discuss the self-validating nature of these procedures.
Core Derivatization Strategies: A Mechanistic Overview
The primary goal of derivatizing the carboxylic acid of 4-(4-Fluoro-benzyl)-benzoic acid is to mask its polar nature, thereby enhancing its drug-like properties. The most common and effective strategies involve converting the carboxylic acid into an ester or an amide. This is achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack by an alcohol or an amine.
Esterification: Modulating Lipophilicity
Esterification is a fundamental reaction in medicinal chemistry to convert a carboxylic acid into a less polar ester. This transformation can significantly improve a compound's ability to cross biological membranes. Two robust methods for the esterification of 4-(4-Fluoro-benzyl)-benzoic acid are Fischer-Speier Esterification and Steglich Esterification.
This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[2] The mechanism proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol.
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// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end_product [color="#5F6368"]; } dot Figure 1: Fischer-Speier Esterification Workflow.
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder and highly efficient alternative.[3][4][5][6] This reaction utilizes a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][5] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][5] DMAP then acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol.[5]
// Nodes start [label="4-(4-Fluoro-benzyl)-benzoic acid\n+ Alcohol (R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Activation with DCC/EDC", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="O-Acylisourea Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Acyl Transfer with DMAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="N-Acylpyridinium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="Ester Product\n+ Urea Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1 [color="#5F6368"]; step1 -> intermediate1 [color="#5F6368"]; intermediate1 -> step2 [color="#5F6368"]; step2 -> intermediate2 [color="#5F6368"]; intermediate2 -> step3 [color="#5F6368"]; step3 -> end_product [color="#5F6368"]; } dot Figure 2: Steglich Esterification Workflow.
Amidation: Enhancing Metabolic Stability and Target Interactions
Amide bond formation is a cornerstone of peptide synthesis and is widely used in drug discovery to introduce specific structural motifs that can enhance metabolic stability and provide additional hydrogen bonding interactions with the target protein.[7] Similar to esterification, amidation requires activation of the carboxylic acid.
The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[8] Carbodiimide coupling reagents like DCC and EDC are highly effective for promoting amide bond formation.[9][10][11] The mechanism is analogous to the Steglich esterification, where the carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine nucleophile.[11][12]
// Nodes start [label="4-(4-Fluoro-benzyl)-benzoic acid\n+ Amine (R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Activation with DCC/EDC", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="O-Acylisourea Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Nucleophilic Attack\nby Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="Amide Product\n+ Urea Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1 [color="#5F6368"]; step1 -> intermediate [color="#5F6368"]; intermediate -> step2 [color="#5F6368"]; step2 -> end_product [color="#5F6368"]; } dot Figure 3: Carbodiimide-Mediated Amidation.
A highly reliable two-step method for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[8][13][14][15][16][17] The resulting acyl chloride is a potent electrophile that readily reacts with an amine to form the desired amide.
The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[8][13] Subsequent nucleophilic attack by the chloride ion yields the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[14]
// Nodes start [label="4-(4-Fluoro-benzyl)-benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Reaction with SOCl2", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Chlorosulfite Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Nucleophilic Attack by Cl-", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_product [label="Acyl Chloride\n+ SO2 + HCl", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1 [color="#5F6368"]; step1 -> intermediate [color="#5F6368"]; intermediate -> step2 [color="#5F6368"]; step2 -> end_product [color="#5F6368"]; } dot Figure 4: Acyl Chloride Formation with Thionyl Chloride.
Experimental Protocols
The following protocols are provided as a detailed guide for the derivatization of 4-(4-Fluoro-benzyl)-benzoic acid.
Protocol 1: Synthesis of Methyl 4-(4-Fluoro-benzyl)-benzoate via Fischer-Speier Esterification
Materials:
-
4-(4-Fluoro-benzyl)-benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(4-Fluoro-benzyl)-benzoic acid (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[18][19]
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL/mmol) and wash with saturated sodium bicarbonate solution (2 x 15 mL/mmol) and brine (15 mL/mmol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl ester.[20]
Protocol 2: Synthesis of N-benzyl-4-(4-Fluoro-benzyl)-benzamide via Carbodiimide Coupling
Materials:
-
4-(4-Fluoro-benzyl)-benzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(4-Fluoro-benzyl)-benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (15 mL/mmol) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 eq) dropwise and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL/mmol) and wash with 1 M HCl (2 x 10 mL/mmol), saturated NaHCO₃ solution (2 x 10 mL/mmol), and brine (10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure amide.[21]
Protocol 3: Synthesis of 4-(4-Fluoro-benzyl)-benzoyl chloride
Materials:
-
4-(4-Fluoro-benzyl)-benzoic acid
-
Thionyl Chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
To a suspension of 4-(4-Fluoro-benzyl)-benzoic acid (1.0 eq) in anhydrous toluene (5 mL/mmol), add a catalytic amount of DMF (1 drop).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 4-(4-Fluoro-benzyl)-benzoyl chloride is often used in the next step without further purification.
Trustworthiness and Self-Validation
The reliability of these protocols is ensured through in-process controls and thorough characterization of the final products.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial in-process control to monitor the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.
-
Product Characterization: The identity and purity of the synthesized derivatives must be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the derivatized product. For esters, the appearance of a new set of signals corresponding to the alcohol moiety is expected. For amides, characteristic signals for the N-H proton (if applicable) and the protons of the amine component will be observed.[22][23][24] The chemical shift of the carbonyl carbon in ¹³C NMR will also shift to a characteristic range for esters or amides (~160-180 ppm).[23][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the ester or amide by the appearance of a characteristic carbonyl (C=O) stretching frequency, typically around 1735-1750 cm⁻¹ for esters and 1630-1690 cm⁻¹ for amides.
-
Quantitative Data Summary
The choice of derivatization strategy can be guided by factors such as substrate compatibility and desired yield. The following table summarizes typical outcomes for the described methods.
| Derivatization Method | Reagents | Typical Yield | Reaction Conditions | Purification |
| Fischer-Speier Esterification | Alcohol, H₂SO₄ | 60-85% | Reflux, 4-6 h | Column Chromatography |
| Steglich Esterification | Alcohol, DCC/EDC, DMAP | 75-95% | Room Temp, 12-16 h | Column Chromatography |
| Carbodiimide Amidation | Amine, EDC, HOBt, DIPEA | 70-90% | Room Temp, 12-16 h | Column Chromatography |
| Acyl Chloride/Aminolysis | SOCl₂, then Amine | 80-98% (two steps) | Reflux, then Room Temp | Column Chromatography |
Conclusion
The derivatization of the carboxylic acid group of 4-(4-Fluoro-benzyl)-benzoic acid is a pivotal step in optimizing its potential as a drug candidate. The protocols for esterification and amidation detailed in this application note provide robust and reliable methods for synthesizing a diverse range of derivatives. By understanding the underlying reaction mechanisms and employing rigorous analytical validation, researchers can confidently modify this scaffold to enhance its pharmacokinetic properties and advance their drug discovery programs.
References
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
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Cfm Oskar Tropitzsch. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
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Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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W. W. Norton & Company. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
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ACS Publications. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
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Wikipedia. (2023). Acyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5093529A - Process for the preparation of fluorinated benzoic acids.
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-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
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The Strategic Application of 4-(4-Fluoro-benzyl)-benzoic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The 4-(4-Fluoro-benzyl)-benzoic acid moiety, in particular, serves as a valuable building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of its application, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. We will delve into the rationale behind its use, its role in constructing enzyme inhibitors and other therapeutic agents, and provide step-by-step methodologies for its derivatization into molecules with significant biological potential.
The Significance of the 4-(4-Fluoro-benzyl) Moiety in Medicinal Chemistry
The introduction of a fluorine atom onto a benzyl group, as seen in 4-(4-Fluoro-benzyl)-benzoic acid, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and small van der Waals radius can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, such as enzymes and receptors, leading to enhanced potency.[1]
-
Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.
The benzoic acid functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of amides, esters, and heterocyclic systems, which are common pharmacophores in many drug classes.
Application in the Synthesis of Bioactive Heterocycles: A Focus on Oxadiazoles
One of the prominent applications of benzoic acid derivatives in medicinal chemistry is in the synthesis of 1,3,4-oxadiazoles. These five-membered heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While direct synthesis from 4-(4-Fluoro-benzyl)-benzoic acid is not extensively documented, a closely related analog, 4-fluorobenzoic acid, provides a well-established synthetic blueprint that can be adapted.[2][3] This adaptability stems from the similar reactivity of the carboxylic acid group.
The general synthetic pathway involves the conversion of the benzoic acid to a hydrazide, followed by cyclization to form the oxadiazole ring. This versatile intermediate can then be further functionalized to generate a library of bioactive compounds.
Experimental Workflow for the Synthesis of 1,3,4-Oxadiazole Derivatives
The following diagram illustrates a plausible synthetic workflow for the conversion of a benzoic acid starting material to 1,3,4-oxadiazole derivatives, a strategy that can be applied to 4-(4-Fluoro-benzyl)-benzoic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluoro-benzyl)-benzoic acid
Welcome to the technical support center for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and the relative stability of its reagents, making it a preferred choice in modern organic synthesis.[1][2]
The primary route involves coupling 4-fluorobenzyl bromide (the electrophile) with 4-carboxyphenylboronic acid (the nucleophile). A palladium catalyst, supported by a suitable ligand and in the presence of a base, facilitates the formation of the critical carbon-carbon bond.
General Reaction Scheme
Caption: General workflow for Suzuki-Miyaura synthesis.
The catalytic cycle is a well-understood three-step process: (1) Oxidative Addition of the benzyl halide to the Pd(0) catalyst, (2) Transmetalation where the aryl group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct Q&A format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?
Answer: Low to no yield is the most common issue and typically points to problems with one of the three pillars of the reaction: the catalyst system, the reagents, or the reaction conditions.
A. Inactive Catalyst System
-
The "Why": The active catalyst is a Pd(0) species. The pre-catalyst used, such as PdCl₂(dppf)·CH₂Cl₂, must be reduced in situ, or a direct Pd(0) source like Pd(PPh₃)₄ must be used.[5] These complexes, especially dba-based ones, can degrade over time, forming inactive palladium black.[5] The ligand is also critical; it stabilizes the palladium center and facilitates the catalytic cycle. An inappropriate or degraded ligand will halt the reaction.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh, reputable source of the palladium catalyst. If using older stock, consider opening a new bottle.
-
Ensure Anaerobic Conditions: While some modern catalysts are air-stable, the catalytic cycle is sensitive to oxygen. Degas your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[4]
-
Ligand Selection: For benzyl halide couplings, bulky electron-rich phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective.[1] If you suspect ligand degradation, use a fresh supply.
-
B. Poor Reagent Quality
-
The "Why": The integrity of your starting materials is paramount.
-
Benzyl Bromide: This reagent can degrade upon storage, especially if exposed to light or moisture.
-
Boronic Acid: Arylboronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this is an equilibrium process, excessive boroxine formation can slow down or inhibit the reaction as it is less active in transmetalation.
-
-
Troubleshooting Steps:
-
Verify Purity: Before starting, check the purity of your 4-fluorobenzyl bromide and 4-carboxyphenylboronic acid via NMR or GC-MS.
-
Use Fresh Reagents: If in doubt, use freshly purchased or purified starting materials. 4-fluorobenzyl bromide can be passed through a short plug of neutral alumina if needed.
-
C. Suboptimal Reaction Conditions
-
The "Why": Every component of the reaction environment plays a crucial role.
-
Base: The base is not merely a spectator. It is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3] The choice and strength of the base can dramatically impact the yield.
-
Solvent: The solvent system must solubilize all components and be compatible with the catalyst. A mixture of an organic solvent and water is common, as water can aid in dissolving the base and the boronate intermediate.
-
Temperature: Like most reactions, the Suzuki coupling is temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions.
-
-
Troubleshooting Steps:
-
Optimize Your Conditions: Refer to the table below for a validated starting point and parameters for optimization. Cesium carbonate (Cs₂CO₃) is often an excellent choice for benzyl halide couplings due to its high solubility and basicity.[1]
-
| Parameter | Recommended Starting Point | Optimization Range & Notes |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | 1-5 mol%. Higher loading may be needed for challenging substrates. |
| Base | Cs₂CO₃ (3 equivalents) | K₂CO₃, K₃PO₄ (3 eq.). Cs₂CO₃ is often superior for benzyl halides.[1] |
| Solvent | THF / H₂O (10:1) | Dioxane/H₂O, CPME/H₂O.[1] Ensure adequate solubility of all reagents. |
| Temperature | 75-80 °C | 60-100 °C. Monitor by TLC/LC-MS. Higher temps may be needed for less reactive partners. |
| Concentration | 0.1 M | 0.05 - 0.2 M. More dilute conditions can sometimes reduce side reactions. |
Question 2: My reaction works, but it's messy. I'm seeing significant side products. What are they and how can I prevent them?
Answer: Side product formation is often a sign of competing reaction pathways. The two most common culprits in this specific synthesis are homocoupling and dehalogenation.
Caption: A troubleshooting decision tree for the synthesis.
A. Homocoupling of 4-carboxyphenylboronic acid
-
The "Why": This side reaction forms 4,4'-bibenzoic acid. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidative coupling of two boronic acid molecules.
-
Mitigation Strategy:
-
Rigorous Degassing: This is the most critical step. Sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (at least 30 minutes) before adding the catalyst is essential. Maintain a positive pressure of inert gas throughout the reaction.
-
B. Dehalogenation of 4-fluorobenzyl bromide
-
The "Why": This side reaction reduces the benzyl bromide to 4-fluorotoluene. It can occur when a hydride species is generated in the reaction mixture, which then participates in reductive elimination from the palladium center instead of the desired aryl group.[5] Sources of hydride can include certain bases or solvents at elevated temperatures.
-
Mitigation Strategy:
-
Choice of Base: Using a non-nucleophilic inorganic base like Cs₂CO₃ or K₂CO₃ is generally preferred over organic amine bases, which can sometimes be a source of side reactions.
-
Temperature Control: Avoid excessive temperatures, as this can promote catalyst decomposition and alternative reaction pathways. Stick to the lowest temperature that allows the reaction to proceed efficiently.
-
Frequently Asked Questions (FAQs)
Q1: Can I use 4-fluorobenzyl chloride instead of the bromide? A: Yes, but you may need to adjust the reaction conditions. Aryl and benzyl chlorides are generally less reactive than their bromide counterparts in oxidative addition.[5] To achieve a good yield, you might need a more electron-rich, "active" catalyst system (e.g., using a more specialized ligand), higher catalyst loading, and potentially higher temperatures.[6] For initial trials, the bromide is recommended for its higher reactivity.
Q2: Are there viable alternative routes to the Suzuki-Miyaura coupling? A: Absolutely. The Kumada coupling is a powerful alternative that uses a Grignard reagent, such as (4-carboxyphenyl)magnesium bromide, with 4-fluorobenzyl halide.[7][8]
-
Pros: Grignard reagents are often cheaper and the reaction can be very fast.
-
Cons: Grignard reagents are highly reactive and basic, showing less tolerance for sensitive functional groups (like the acidic proton of the carboxylic acid). For this specific target, the carboxylate would need to be protected or the Grignard formed on a different precursor, adding steps to the synthesis.[9]
Q3: What is the best method for purifying the final product? A: Given the product is a carboxylic acid, a combination of extraction and recrystallization is highly effective.
-
Acid-Base Extraction: After the reaction, quench with water and acidify the mixture (e.g., with 1N HCl) to ensure the product is in its protonated, acidic form. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. This will remove the basic catalyst residues and other water-soluble materials.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4-(4-Fluoro-benzyl)-benzoic acid.
Experimental Protocol: Synthesis of 4-(4-Fluoro-benzyl)-benzoic acid
This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
4-Fluorobenzyl bromide (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Anhydrous Tetrahydrofuran (THF) and Degassed Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-carboxyphenylboronic acid, 4-fluorobenzyl bromide, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the solvent (a 10:1 mixture of THF and degassed water, to a concentration of 0.1 M with respect to the boronic acid).
-
Add the catalyst, PdCl₂(dppf)·CH₂Cl₂, to the stirring mixture.
-
Heat the reaction mixture to 77 °C and stir for 12-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1N HCl until pH ~2-3.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization to obtain the final product.
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Kumada coupling. Wikipedia. [Link]
-
Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC - NIH. [Link]
-
Kumada Coupling. Organic Chemistry Portal. [Link]
-
PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. EPO Patent. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. [Link]
-
An efficient, convenient and recyclable catalyst [PdCl2(NH2CH2COOH)2] for Suzuki-Miyaura coupling reaction of aryl halides containing carboxyl group with arylboronic acids in water. RSC Publishing. [Link]
-
Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. RSC Publishing. [Link]
-
Kumada coupling. Semantic Scholar. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
A recyclable supramolecular inclusion complex of a palladium catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances. [Link]
-
Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. Organic Chemistry Portal. [Link]
-
Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Organic Chemistry Portal. [Link]
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Technical Support Center: Purification of Crude 4-(4-Fluoro-benzyl)-benzoic Acid by Recrystallization
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section addresses specific issues that may arise during the recrystallization of 4-(4-fluoro-benzyl)-benzoic acid, providing actionable solutions based on established chemical principles.
Question 1: Why is my crude 4-(4-fluoro-benzyl)-benzoic acid not dissolving completely, even with heating?
Answer:
Incomplete dissolution is a frequent challenge and can be attributed to several factors:
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is paramount in recrystallization. 4-(4-fluoro-benzyl)-benzoic acid is a polar molecule and requires a polar solvent for effective dissolution. If your compound is not dissolving, the solvent may not be sufficiently polar. Suitable solvents include ethanol, methanol, or an ethanol/water mixture.[1][2] A comprehensive solvent selection table is available in the FAQ section.
-
Insufficient Solvent Volume: It's possible you are not using enough solvent to create a saturated solution at the elevated temperature. Add the hot solvent in small increments until the solid is fully dissolved.[3]
-
Presence of Insoluble Impurities: If a small amount of solid remains despite adding a significant volume of hot solvent, these are likely insoluble impurities. In this scenario, a hot filtration step is necessary to remove these particulates before allowing the solution to cool.[4]
Question 2: My compound has dissolved, but no crystals are forming upon cooling. What should I do?
Answer:
The lack of crystal formation indicates that the solution is not supersaturated. The following techniques can be employed to induce crystallization:
-
Scratching the Flask: Gently scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.[4][5]
-
Seeding: Introducing a single, small crystal of pure 4-(4-fluoro-benzyl)-benzoic acid can act as a template for crystallization.[4][6]
-
Lowering the Temperature: If the solution is at room temperature, placing it in an ice bath can further decrease the solubility of the compound and promote crystallization.[5]
-
Reducing Solvent Volume: If the above methods are unsuccessful, you may have used too much solvent. Carefully evaporate a portion of the solvent by gentle heating and then allow the solution to cool again.[4][7]
Question 3: How can I improve my low yield of recrystallized product?
Answer:
A low yield can be disappointing, but it is often correctable by addressing the following potential causes:
-
Excessive Solvent Use: Using more solvent than necessary will result in a significant amount of your compound remaining in the mother liquor after cooling.[4][8] Use the minimum amount of hot solvent required for complete dissolution.[3]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities.[4] A slow cooling process is preferable to allow for the growth of larger, purer crystals.[5]
-
Premature Crystallization During Hot Filtration: If a hot filtration was performed, the solution may have cooled, causing product to crystallize on the filter paper. To mitigate this, use pre-heated glassware and work efficiently.
Question 4: My final crystals are colored, but the pure compound should be white. What is the cause?
Answer:
The presence of color indicates that impurities have co-crystallized with your product. Here are two methods to address this:
-
Decolorizing with Activated Charcoal: Activated charcoal can adsorb colored impurities. Add a small amount to the hot solution, swirl, and then remove the charcoal via hot filtration before cooling.[3] Be aware that excess charcoal can also adsorb your desired product, potentially lowering the yield.[4]
-
Perform a Second Recrystallization: If the crystals remain colored, a second recrystallization is often necessary to achieve the desired level of purity.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the recrystallization of 4-(4-fluoro-benzyl)-benzoic acid.
FAQ 1: What is the most suitable solvent for recrystallizing 4-(4-fluoro-benzyl)-benzoic acid?
Answer:
The ideal solvent for recrystallization will have a steep solubility curve for the compound of interest, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For 4-(4-fluoro-benzyl)-benzoic acid, several solvent systems can be effective, and the optimal choice may depend on the specific impurities present.
| Solvent System | Boiling Point (°C) | Rationale |
| Ethanol/Water | Variable | An ethanol/water mixture is a versatile choice. The compound is soluble in hot ethanol and less so in water. Dissolve the crude solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-clarify with a few drops of hot ethanol before cooling.[9] |
| Methanol | 64.7 | As a polar protic solvent, methanol is another viable option for recrystallizing polar compounds.[10] |
| Water | 100 | Given that 4-fluorobenzoic acid is freely soluble in hot water but only slightly soluble in cold water, water can be an effective recrystallization solvent.[11][12] |
It is highly recommended to conduct small-scale solvent screening experiments to identify the best solvent or solvent mixture for your particular crude product.
FAQ 2: How can I verify the purity of my recrystallized 4-(4-fluoro-benzyl)-benzoic acid?
Answer:
Several analytical methods can be used to assess the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.[13][14]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative method for assessing purity. A pure compound should ideally appear as a single spot on the TLC plate.
-
Spectroscopic and Chromatographic Techniques: For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the preferred methods.
Visualizations and Experimental Workflow
Workflow for Recrystallization of 4-(4-Fluoro-benzyl)-benzoic Acid
Caption: A generalized workflow for the recrystallization of 4-(4-Fluoro-benzyl)-benzoic acid.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Maine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
Reddit. (2023, July 8). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]
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- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(4-Fluoro-benzyl)-benzoic acid
Welcome to the technical support center for the synthesis of 4-(4-fluoro-benzyl)-benzoic acid. This guide is designed to provide in-depth, experience-driven insights into overcoming common synthetic challenges. Instead of a rigid list of steps, we will explore the causality behind side reactions and provide robust, self-validating protocols to enhance the yield and purity of your target molecule.
The synthesis of diarylmethane structures like 4-(4-fluoro-benzyl)-benzoic acid is a common objective in medicinal chemistry. However, seemingly straightforward synthetic routes can be plagued by persistent side reactions that complicate purification and reduce yields. This guide focuses on the most prevalent and practical synthetic methods, offering detailed troubleshooting for the specific issues you are likely to encounter.
Part 1: The Suzuki-Miyaura Coupling Approach
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most versatile and widely used method for this transformation. The typical route involves coupling a benzyl halide with an arylboronic acid, as shown below.
Reaction Scheme: (4-Fluorobenzyl)bromide + (4-Carboxyphenyl)boronic acid ---[Pd Catalyst, Base]---> 4-(4-Fluoro-benzyl)-benzoic acid
Despite its utility, this reaction is susceptible to several competing pathways that can significantly impact its success.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: My reaction is producing a significant amount of a high molecular weight, insoluble white solid, which I've identified as biphenyl-4,4'-dicarboxylic acid. What is causing this homocoupling?
A1: The formation of a biaryl product from the boronic acid starting material is a classic case of homocoupling. This side reaction is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidative coupling of two boronic acid molecules.[1][2] This process is often catalyzed by Pd(II) species that may be present if the Pd(0) active catalyst is not efficiently generated or if it is re-oxidized during the reaction.[3][4]
-
Palladium(II)-Mediated Homocoupling: If your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) catalyst. A common pathway for this reduction involves the stoichiometric reaction of the Pd(II) species with two molecules of the boronic acid, which generates Pd(0) and the homocoupled byproduct.[1][4]
The following diagram illustrates the divergence of the desired catalytic cycle and the homocoupling side reaction.
Caption: Divergence of productive Suzuki coupling and off-cycle side reactions.
Q2: How can I suppress boronic acid homocoupling?
A2: A systematic approach is required to minimize this byproduct. The key is to control the atmosphere and the state of the catalyst.
| Parameter | Troubleshooting Action | Rationale |
| Atmosphere | Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. | This minimizes the presence of dissolved oxygen, a key culprit in oxidative homocoupling. Subsurface sparging with nitrogen is a highly effective method.[4] |
| Catalyst | Use a Pd(0) source (e.g., Pd(dba)₂) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that rapidly and cleanly generates the active Pd(0) species. | This avoids the Pd(II)-mediated pathway where the precatalyst consumes the boronic acid to enter the catalytic cycle.[1] |
| Reagent Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Avoid a large excess. | While a slight excess drives the reaction to completion, a large excess can increase the statistical likelihood of homocoupling, especially if catalyst decomposition occurs. |
| Reaction Time | Monitor the reaction by TLC or LC-MS and stop the reaction upon consumption of the limiting reagent (benzyl bromide). | Prolonged reaction times, especially at elevated temperatures, can lead to catalyst decomposition and an increase in side reactions. |
Q3: My main byproduct is 4-fluorotoluene. What is causing this dehalogenation and how do I prevent it?
A3: Dehalogenation is the reductive cleavage of the carbon-halogen bond, replacing the halogen with a hydrogen atom.[5] This is a common side reaction with benzyl halides. After the initial oxidative addition of the (4-fluorobenzyl)bromide to the Pd(0) center, the resulting Pd(II) complex can intercept a hydride source before transmetalation occurs.[1]
Primary Causes:
-
Solvent: Solvents with abstractable hydrogens, such as alcohols (isopropanol, ethanol), can act as hydride donors.
-
Base: Certain bases or their byproducts can be hydride sources.
-
Ligand Choice: The ligand influences the electronic properties of the palladium center and the relative rates of transmetalation versus side reactions.
Solutions to Minimize Dehalogenation:
-
Solvent Selection: Switch to aprotic solvents that are poor hydride donors. Toluene, dioxane, or THF are excellent choices.[1] If aqueous conditions are necessary, use a mixture like Toluene/H₂O or Dioxane/H₂O.
-
Base Selection: Use a non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over organic bases or hydroxides in this context.[6][7]
-
Ligand Optimization: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos can accelerate the rates of oxidative addition and reductive elimination, disfavoring the dehalogenation pathway.[8]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 70-90 °C). Higher temperatures can increase the rate of dehalogenation.[5]
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the aforementioned side reactions.
Materials:
-
(4-Fluorobenzyl)bromide (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene and Water (10:1 v/v)
Procedure:
-
To an oven-dried flask, add the 4-carboxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed toluene and degassed water via syringe. Stir the mixture vigorously for 10 minutes.
-
Add (4-fluorobenzyl)bromide via syringe.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Add water and ethyl acetate.
-
Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-(4-fluoro-benzyl)-benzoic acid.
Part 2: The Friedel-Crafts Alkylation Approach
A Friedel-Crafts reaction would involve the alkylation of a benzoic acid derivative with a 4-fluorobenzyl halide in the presence of a Lewis acid catalyst. While seemingly direct, this route is fraught with fundamental challenges.
Reaction Scheme: Benzoic acid + (4-Fluorobenzyl)chloride ---[AlCl₃]---> 4-(4-Fluoro-benzyl)-benzoic acid
Troubleshooting Guide: Friedel-Crafts Alkylation
Q4: I am attempting to alkylate benzoic acid with 4-fluorobenzyl chloride and AlCl₃, but I am recovering only starting materials. Why is the reaction not working?
A4: This is an expected outcome due to two key limitations of the Friedel-Crafts alkylation:
-
Ring Deactivation: The carboxylic acid group is a powerful electron-withdrawing (deactivating) group.[9][10] It removes electron density from the aromatic ring, making it highly resistant to electrophilic aromatic substitution.
-
Catalyst Complexation: The Lewis acid catalyst (AlCl₃) is a Lewis base acceptor. The lone pairs on the oxygen atoms of the carboxylic acid will readily coordinate to the AlCl₃.[11] This forms a complex that further deactivates the ring, rendering it inert to alkylation.
The following diagram illustrates this prohibitive catalyst sequestration.
Caption: Lewis acid catalyst complexation with the carboxylic acid deactivates the ring.
Q5: How can I overcome the limitations of Friedel-Crafts alkylation for this synthesis?
A5: You cannot directly alkylate benzoic acid. The solution is to use a different synthetic strategy that avoids this deactivation problem. The most common and effective alternative is Friedel-Crafts Acylation followed by reduction .
This two-step process circumvents the issues of polyalkylation and ring deactivation associated with direct alkylation.[10]
Workflow: Acylation-Reduction Strategy
-
Acylation: React fluorobenzene with 4-(chloroformyl)benzoic acid methyl ester (or a similar acyl halide). The acyl group is deactivating, which prevents polyacylation.
-
Reduction: Reduce the resulting ketone carbonyl group to a methylene (CH₂) group. Common methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
-
Hydrolysis: Hydrolyze the methyl ester to the final carboxylic acid.
General FAQs
Q: Which synthetic route is generally preferred for synthesizing 4-(4-fluoro-benzyl)-benzoic acid? A: The Suzuki-Miyaura coupling is overwhelmingly preferred. It offers broad functional group tolerance (it works well with the free carboxylic acid), proceeds under relatively mild conditions, and avoids the harsh reagents and deactivation issues associated with Friedel-Crafts reactions.[12] The starting materials are also readily available commercially.
Q: In a Grignard-based approach, what would be the most critical side reaction to avoid? A: If attempting to use a Grignard reagent (e.g., 4-fluorobenzylmagnesium bromide), the most critical issue is its strong basicity.[13] It will be instantly quenched by any acidic protons, including the proton of the benzoic acid itself, water, or alcohols.[14] Therefore, any Grignard reaction would necessitate the use of a protected benzoic acid derivative (like an ester) and strictly anhydrous conditions. Even then, side reactions like double addition to an ester carbonyl can be problematic, leading to tertiary alcohols.[15][16]
Q: Are there other cross-coupling reactions that could be used? A: Yes, other reactions like the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) could achieve the C-C bond formation. However, the Suzuki-Miyaura reaction is often favored due to the lower toxicity and higher stability of the boronic acid reagents compared to their zinc or tin counterparts.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.
- Al-Zoubi, R. M. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Koradin, C., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
- Miller, J. A., & Farrell, R. P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). What Makes Friedel-Crafts Reactions So Tricky? YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
- Molander, G. A., & Fumagalli, T. (2006).
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chegg.com. (2021). Solved How can polyalkylation during Friedel-Crafts. Retrieved from [Link]
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
- Majumdar, D., & Dinda, S. (2019).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Majumdar, D., & Dinda, S. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Retrieved from [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
-
Royal Society of Chemistry. (n.d.). .
- ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
-
Studylib. (n.d.). Benzoic Acid Synthesis via Grignard Reaction: Lab Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
North Seattle College. (2020). Synthesis of benzoic acid via the Grignard reaction. YouTube. Retrieved from [Link]
- Korean Chemical Society. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
-
Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Wolfe, J. P., & Buchwald, S. L. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
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- 1. Yoneda Labs [yonedalabs.com]
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- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
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- 16. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing the Synthesis of 4-(4-Fluoro-benzyl)-benzoic acid
Welcome to the technical support center for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your reaction conditions for maximum yield and purity.
The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid typically involves a cross-coupling reaction to form the key C(sp²)-C(sp³) bond. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this transformation due to its excellent functional group tolerance and relatively mild conditions.[1][2] This guide will focus primarily on the Suzuki-Miyaura pathway, with additional considerations for alternative methods like the Kumada coupling.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The recommended approach involves the palladium-catalyzed coupling of a benzyl halide with an arylboronic acid. Specifically, reacting 4-carboxy-phenylboronic acid with 1-(chloromethyl)-4-fluorobenzene offers a reliable route.
Baseline Experimental Protocol
This protocol provides a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq)[3], and the Palladium catalyst/ligand system (e.g., 2 mol% PdCl₂(dppf)·CH₂Cl₂).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen.[4]
-
Solvent and Reagent Addition: Add degassed solvent (e.g., a 10:1 mixture of THF/water) via syringe.[3] Stir the mixture for 10-15 minutes. Add 4-fluorobenzyl chloride (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and stir vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Track the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield 4-(4-Fluoro-benzyl)-benzoic acid.[6]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is extremely low or I see no product formation. What are the first things I should check?
A low or zero yield is a common but solvable issue in cross-coupling reactions. A systematic approach is key to identifying the root cause.
-
Catalyst Integrity: The most frequent culprit is an inactive catalyst. The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it useless.[4]
-
Troubleshooting Step: Ensure your inert gas technique is flawless. All solvents must be rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). If you suspect catalyst deactivation, begin a new reaction with fresh catalyst and meticulously prepared reagents.
-
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) upon storage, especially if exposed to moisture.[4][7]
-
Benzyl Halide Stability: Benzyl halides can be lachrymatory and susceptible to hydrolysis or self-coupling over time.
-
Troubleshooting Step: Use fresh or recently purchased reagents. If in doubt, verify the integrity of your starting materials by NMR or melting point analysis.
-
-
Base and Solvent Purity: The base should be finely powdered and anhydrous. Solvents, particularly ethers like THF or dioxane, must be anhydrous and peroxide-free.[4]
-
Troubleshooting Step: Use a freshly opened bottle of anhydrous solvent. Dry your base in an oven before use if its quality is uncertain.
-
Below is a logical workflow for troubleshooting a failed reaction.
Q2: My primary impurity is a homocoupled product (e.g., 4,4'-bibenzoic acid or 1,2-bis(4-fluorophenyl)ethane). How can I prevent this?
Homocoupling arises from the coupling of two identical partners (two boronic acids or two benzyl halides). Boronic acid homocoupling is particularly common and is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Cause: Inadequate degassing allows oxygen to re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid.
-
Solution 1 - Rigorous Degassing: The most effective preventative measure is to ensure the reaction is completely free of oxygen from start to finish.
-
Solution 2 - Staged Reagent Addition: Add the benzyl halide to the reaction mixture first and allow it to undergo oxidative addition with the Pd(0) catalyst. Once this has occurred (after ~15-30 minutes), add the boronic acid. This ensures that the concentration of "free" Pd(0) available to react with oxygen is minimized.
-
Solution 3 - Adjust Stoichiometry: Using a slight excess of the benzyl halide (e.g., 1.1-1.2 equivalents) can sometimes suppress boronic acid homocoupling by ensuring the palladium catalyst is primarily engaged in the desired cross-coupling cycle.[7]
Q3: I'm observing significant formation of benzoic acid or 4-fluorotoluene. What causes this side reaction?
The formation of these byproducts indicates protodeboronation of 4-carboxyphenylboronic acid and/or hydrodehalogenation of 4-fluorobenzyl chloride, respectively.
-
Cause of Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often accelerated by excess water, high temperatures, and certain bases.[7]
-
Cause of Hydrodehalogenation: This involves the reduction of the C-Cl bond to a C-H bond. It can occur if a hydride source is present in the reaction mixture, which can react with the Pd-intermediate complex.[4]
-
Solutions:
-
Control Water Content: While Suzuki couplings often benefit from some water, excess amounts can promote protodeboronation. Ensure your solvent ratio (e.g., 10:1 organic/water) is accurately measured.
-
Use a Milder Base: If protodeboronation is severe, switching from a very strong base like Cs₂CO₃ to a milder one like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may help.
-
Lower Reaction Temperature: High temperatures can exacerbate these side reactions.[9] Try running the reaction at a lower temperature for a longer period.
-
Use a Boronic Ester: Boronic acids can be converted to more stable esters (e.g., pinacol esters) which are less prone to protodeboronation.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal Palladium catalyst and ligand system?
The choice of catalyst and ligand is critical and depends on the reactivity of the coupling partners.
-
For Benzyl Halides: Benzyl chlorides are less reactive than bromides.[8] For these less reactive electrophiles, catalysts with electron-rich, bulky phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
-
Recommended Systems:
-
PdCl₂(dppf)·CH₂Cl₂: A robust, versatile, and commercially available pre-catalyst that works well for a variety of couplings, including those with benzyl halides.[3]
-
Pd₂(dba)₃ with a ligand like SPhos or XPhos: These Buchwald ligands are highly effective for challenging couplings, often allowing for lower catalyst loadings and milder reaction conditions.
-
-
-
General Purpose Catalyst: Pd(PPh₃)₄ (tetrakis) is a classic catalyst but can be less effective for less reactive chlorides and may require higher temperatures.[7][9]
The catalytic cycle below illustrates the key steps where the catalyst and ligands play a role.
Q2: What is the role of the base, and how do I choose the right one?
The base is not merely a spectator; it plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[8]
-
Common Bases & Rationale:
-
Cesium Carbonate (Cs₂CO₃): Often gives excellent results due to its high solubility in organic solvents, leading to faster and more efficient reactions. It is a strong base and particularly effective for less reactive coupling partners.[3][9]
-
Potassium Carbonate (K₂CO₃): A cost-effective and very common choice. It is less basic than Cs₂CO₃ and may require slightly higher temperatures.[9]
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often used to minimize side reactions like protodeboronation.
-
Q3: Can I use an alternative to the Suzuki coupling?
Yes, the Kumada coupling is a viable alternative. This reaction couples a Grignard reagent (R-MgX) with an organic halide, typically catalyzed by nickel or palladium.[10][11]
-
Potential Route: 4-Fluorobenzylmagnesium chloride (a Grignard reagent) could be coupled with 4-bromobenzoic acid.
-
Pros: Grignard reagents are highly reactive, which can lead to very fast reactions.
-
Cons: The high reactivity of Grignard reagents also makes them intolerant to many functional groups, including the acidic proton of the carboxylic acid. Therefore, the benzoic acid would need to be protected (e.g., as an ester) before the reaction and deprotected afterward, adding steps to the synthesis.[12]
Data Summary Tables
Table 1: Typical Suzuki Coupling Conditions for Benzyl Halide Reactants
| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive partners) | Rationale |
| Electrophile | 4-Fluorobenzyl bromide | 4-Fluorobenzyl chloride | Bromides are more reactive than chlorides.[8] |
| Nucleophile | 4-Carboxyphenylboronic acid | 4-Carboxyphenylboronic acid | - |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf)·CH₂Cl₂ (1-3 mol%) | dppf ligand enhances activity for chlorides.[3] |
| Base | K₂CO₃ (2-3 eq) | Cs₂CO₃ (2 eq) | Cs₂CO₃ is more soluble and basic, driving difficult couplings.[9] |
| Solvent | Toluene/H₂O (10:1) | THF/H₂O (10:1) or Dioxane/H₂O | Solvent choice can impact reagent solubility and reaction rate. |
| Temperature | 80 - 110 °C | 70 - 90 °C | Optimized conditions may allow for lower temperatures. |
Table 2: Troubleshooting Quick Reference
| Issue | Likely Cause(s) | Recommended Action(s) |
| Low/No Yield | Inactive catalyst, poor reagent quality, poor inert technique. | Use fresh reagents, improve inert atmosphere, use a different catalyst.[4] |
| Homocoupling | Oxygen contamination, excess Pd(II). | Rigorously degas all components, add boronic acid last.[8] |
| Protodeboronation | Excess water, high temperature, wrong base. | Control water content, lower temperature, try K₃PO₄.[7] |
| Stalled Reaction | Catalyst deactivation over time. | Use a more robust ligand (e.g., SPhos), consider slightly higher catalyst loading. |
References
-
Liu, C., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Singh, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
WuXi AppTec (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
McMullen, J. P., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]
-
Various Authors (2017). Suzuki coupling Reaction's yield is very low...How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Global Scientific Journal (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
-
Organic Syntheses (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]
-
University of Central Florida (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. UCF Chemistry. Available at: [Link]
-
PubMed (2012). 4-[(E)-(4-Fluoro-benzyl-idene)amino]-benzoic acid. PubMed. Available at: [Link]
-
ChemRxiv (2020). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ChemRxiv. Available at: [Link]
-
YouTube (2020). Synthesis of benzoic acid via the Grignard reaction. YouTube. Available at: [Link]
- Google Patents (n.d.). Purification of benzoic acid. Google Patents.
-
ResearchGate (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed Central (2011). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E. Available at: [Link]
-
MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank. Available at: [Link]
- Google Patents (n.d.). Grignard reagents comprising benzyl-magnesium halide. Google Patents.
-
Organic Syntheses (n.d.). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses. Available at: [Link]
-
European Patent Office (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. EPO. Available at: [Link]
-
LookChem (n.d.). Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. LookChem. Available at: [Link]
-
PubMed (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate (2025). ChemInform Abstract: Nickel-Catalyzed Kumada Coupling of Benzyl Chlorides and Vinylogous Derivatives. ResearchGate. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
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- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Fluorinated Benzoic Acids
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of fluorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who work with these increasingly important compounds. The strategic incorporation of fluorine into molecular scaffolds can dramatically alter their physicochemical and biological properties, but it also introduces specific hurdles in their purification.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure both technical accuracy and practical utility.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of fluorinated benzoic acids in a question-and-answer format.
Recrystallization Challenges
Question 1: My fluorinated benzoic acid is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem where the compound separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice.[1] This often occurs when the melting point of your compound is lower than the boiling point of the solvent, or when significant impurities are present, which can depress the melting point.[2] Fluorinated compounds can be particularly susceptible due to altered intermolecular interactions.
Causality: The high electronegativity of fluorine can lead to complex dipole-dipole interactions and may disrupt the typical crystal packing observed in non-fluorinated analogs.[3] This can sometimes lead to lower melting points or a greater tendency to form supercooled liquids.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation concentration and then allow it to cool slowly again.[1]
-
Lower the Cooling Temperature: If using a mixed solvent system, you might be at a temperature where your compound is soluble in the solvent mixture but is still a liquid. Ensure your cooling bath is sufficiently cold to induce solidification.
-
Change the Solvent System:
-
If your compound's melting point is the issue, select a solvent with a lower boiling point.
-
Experiment with solvent mixtures. For instance, if your compound is highly soluble in ethanol, try a mixture of ethanol and water, or ethanol and a less polar solvent like hexane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[4]
-
Seeding: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.
-
Question 2: My fluorinated benzoic acid either crystallizes too quickly, crashing out of solution, or fails to crystallize at all. What should I do?
Answer:
The rate of crystallization is critical for achieving high purity. Rapid crystallization can trap impurities within the crystal lattice, while a complete failure to crystallize indicates issues with supersaturation or nucleation.
Causality: The polarity and solubility of fluorinated benzoic acids can be significantly different from their non-fluorinated counterparts. For example, 4-fluorobenzoic acid is freely soluble in hot water but only very slightly soluble in cold water, making it a good candidate for recrystallization from water. However, the solubility in organic solvents can vary greatly depending on the position and number of fluorine substituents.[5]
Troubleshooting Crystallization Rate:
| Problem | Probable Cause | Solution |
| Too Rapid Crystallization | Solution is too concentrated; cooling is too fast. | Reheat to dissolve, add a small amount of additional solvent, and ensure slow cooling by insulating the flask. |
| Failure to Crystallize | Solution is too dilute; nucleation is inhibited. | 1. Boil off some solvent to increase concentration. 2. Try scratching the flask or adding a seed crystal. 3. Cool to a lower temperature in an ice bath. |
Chromatography Challenges
Question 3: I'm having difficulty separating positional isomers of my fluorinated benzoic acid by silica gel column chromatography. They are co-eluting.
Answer:
Separating positional isomers is a common challenge because they often have very similar polarities. The subtle differences in dipole moment and hydrogen bonding capability due to the position of the fluorine atom must be exploited.
Causality: The pKa of fluorinated benzoic acids is highly dependent on the position of the fluorine substituent. For example, ortho-fluorobenzoic acid is a stronger acid than para-fluorobenzoic acid due to the through-space inductive effect of the fluorine atom. These differences in acidity can be leveraged for separation.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Add a small amount of acetic or formic acid to the mobile phase. This can suppress the ionization of the benzoic acid's carboxylic group, reducing tailing and improving peak shape on the silica gel.
-
-
Consider a Different Stationary Phase:
-
Fluorinated Phases: For HPLC, pentafluorophenyl (PFP) stationary phases can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions.[6][7]
-
Reversed-Phase Chromatography: If the isomers have different hydrophobicities, reversed-phase chromatography (e.g., with a C18 column) might provide better separation.[8]
-
Experimental Protocol: Preparative Silica Gel Column Chromatography
-
Column Packing: Dry pack a glass column with silica gel (e.g., 230-400 mesh).
-
Sample Loading: Dissolve the crude fluorinated benzoic acid in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure desired isomer.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the acidity (pKa) of benzoic acid, and why is this important for purification?
The addition of fluorine, an electron-withdrawing group, increases the acidity of benzoic acid (lowers the pKa). This is because the fluorine atom helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation. The position of the fluorine atom has a significant impact on the pKa. This property is crucial for purification methods like acid-base extraction. By carefully selecting the pH of an aqueous solution, you can selectively move the fluorinated benzoic acid between an organic phase (as the neutral acid) and an aqueous phase (as the water-soluble salt).[9][10]
Q2: What are some common impurities I should be aware of when synthesizing fluorinated benzoic acids?
Impurities can arise from starting materials or side reactions during synthesis. For example, in nucleophilic fluorination reactions, incomplete reaction can leave starting material, and over-reaction can lead to di- or tri-fluorinated products.[11] If the synthesis involves the oxidation of a fluorotoluene, incomplete oxidation can result in the corresponding fluorobenzaldehyde as an impurity.[12]
Q3: Can I use melting point to assess the purity of my fluorinated benzoic acid?
Yes, melting point is a valuable indicator of purity. A pure compound will have a sharp melting point that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and to occur over a broader range. For example, pure 4-fluorobenzoic acid has a melting point of 182-184 °C.
Q4: What are the best analytical techniques for confirming the purity and structure of my final product?
A combination of techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can reveal the presence of impurities.
-
HPLC/UPLC: An excellent method for quantifying purity and separating closely related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Part 3: Visualization & Experimental Workflows
Decision Tree for Purification Method Selection
This diagram provides a logical workflow for choosing the most appropriate purification strategy for your crude fluorinated benzoic acid.
Caption: Purification method selection workflow.
Protocol: pH-Based Extraction for Purification
This protocol describes the separation of a fluorinated benzoic acid from neutral impurities.
Caption: pH-based extraction protocol.
References
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available at: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization? Available at: [Link]
-
Crystal Growth & Design. Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Available at: [Link]
- Google Patents. Processes for the preparation of fluorinated benzoic acids.
-
YouTube. Intro to Designing Acid-Base Extractions - Part 2 of 2. Available at: [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]
-
Journal of Chemical & Engineering Data. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Available at: [Link]
-
ResearchGate. Fluorine in Crystal Engineering ? ?The Little Atom That Could?. Available at: [Link]
- Google Patents. Solvents for fluorinated polymers.
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
ResearchGate. Silica gel for preparative TLC. Available at: [Link]
- Google Patents. PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
-
RSC Publishing. Green Chemistry. Available at: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]
-
Reddit. Recrystallization (help meeeeee). Available at: [Link]
-
Sorbent Technologies, Inc. Preparative chromatography columns. Available at: [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]
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The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination. Available at: [Link]
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Docsity. Step by Step Acid-Base Extraction - Lab Manual. Available at: [Link]
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NIST. Fluorination of Haloaromatic Compounds. Available at: [Link]
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ACS Publications. Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Available at: [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
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NIH. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Available at: [Link]
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Thermo Scientific Alfa Aesar. 4-Fluorobenzoic acid, 98% 25 g. Available at: [Link]
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University of York. Problems with Recrystallisations. Available at: [Link]
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ResearchGate. (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Available at: [Link]
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Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at: [Link]
-
Chemistry LibreTexts. 2.5: High-Performance Liquid Chromatography. Available at: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]
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preventing byproduct formation in the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid
Welcome to the technical support center for the synthesis of 4-(4-fluoro-benzyl)-benzoic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis. The following question-and-answer guide addresses common challenges, with a focus on preventing the formation of key byproducts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-(4-Fluoro-benzyl)-benzoic acid, and what are the primary challenges?
The most prevalent and versatile method for synthesizing 4-(4-Fluoro-benzyl)-benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction typically couples an aryl halide with an organoboron species. For this specific target, the most common disconnection involves reacting 4-halobenzoic acid (or its ester) with 4-fluorobenzylboronic acid (or its corresponding boronate ester).
The primary challenges encountered in this synthesis are not related to the feasibility of the coupling itself, but rather to the formation of difficult-to-remove byproducts that complicate purification and reduce the overall yield. The main culprits are byproducts arising from homocoupling and protodeboronation.[3]
Q2: I am observing a significant amount of 1,2-bis(4-fluorophenyl)ethane in my crude product. What is causing this homocoupling and how can I prevent it?
This byproduct is the result of the homocoupling of your 4-fluorobenzylboronic acid starting material. This side reaction is almost always mediated by the presence of molecular oxygen in your reaction vessel.[4][5] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that dimerizes the boronic acid.
Causality: The mechanism involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to yield the homocoupled product. This pathway competes directly with the desired cross-coupling cycle.
Solutions to Prevent Homocoupling:
-
Rigorous Degassing: This is the most critical step.[6] Before adding the palladium catalyst, thoroughly degas your solvent and the reaction mixture. This can be achieved by:
-
Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[7][8]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the mixture (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Procedural Modifications:
-
Pre-heating the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the boronic acid and catalyst can help ensure an oxygen-free environment.[4]
-
Slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6][8]
-
-
Use of Additives: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[7][8]
Q3: My analysis shows the presence of 4-fluorotoluene. What is this byproduct and why is it forming?
4-Fluorotoluene is the product of protodeboronation (or protodeborylation), a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3] Benzylboronic acids are particularly susceptible to this process, especially under basic conditions and at elevated temperatures.[9][10]
Causality: The reaction is essentially a protonolysis of the boronic acid.[3] It can be catalyzed by both acid and base.[3][11] In the context of the Suzuki coupling, the base required for the main reaction can also promote the formation of a boronate species ([ArB(OH)3]−), which then reacts with a proton source (like water in the solvent mixture) to give the undesired byproduct.[11][12][13]
Solutions to Minimize Protodeboronation:
-
Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or highly aqueous base can accelerate protodeboronation.[2][14]
-
Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Using anhydrous conditions or minimizing the amount of water can also suppress this side reaction.
-
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling. Higher temperatures significantly accelerate protodeboronation.[6]
-
Use of Boronate Esters: Boronic acids can be protected as boronate esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[12][15] These are often more stable and less prone to premature protodeboronation. MIDA boronates, in particular, are designed for the "slow release" of the boronic acid under the reaction conditions, keeping its active concentration low and minimizing side reactions.[3][15]
-
Ligand Choice: Be aware that bulky electron-rich phosphine ligands, while often excellent for promoting the desired coupling, can sometimes also catalyze protodeboronation.[16] If protodeboronation is a major issue, screening less bulky ligands may be beneficial.
Section 2: Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid via Suzuki-Miyaura coupling.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| High levels of homocoupled byproduct 1,2-bis(4-fluorophenyl)ethane | 1. Presence of Oxygen: O₂ re-oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[4][5] | 1a. Degas Rigorously: Sparge solvents with Ar/N₂ or use freeze-pump-thaw cycles. 1b. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of Ar/N₂ from start to finish. |
| Significant formation of protodeboronation byproduct 4-fluorotoluene | 1. High Reaction Temperature: Accelerates the rate of protonolysis.[6] 2. Inappropriate Base: Strong or highly aqueous bases promote boronate formation and subsequent protonolysis.[11][12] 3. Unstable Boronic Acid: Benzylboronic acids are inherently prone to protodeboronation.[9][10] | 1a. Lower Temperature: Optimize for the lowest effective temperature (e.g., start at 60-80 °C). 2a. Screen Bases: Use milder bases like K₃PO₄ or KF. Minimize water content.[17] 3a. Use a Boronate Ester: Employ a more stable precursor like a pinacol or MIDA boronate ester.[15] |
| Low Conversion / Recovery of Starting Materials | 1. Catalyst Deactivation: Phosphine ligand oxidation or degradation of the Pd complex. 2. Insufficient Base: The base is required to form the active boronate species for transmetalation.[2] 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system. | 1a. Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that protect the Pd center.[18][19] 1b. Ensure High-Purity Reagents: Use fresh, high-quality catalyst and ligands. 2a. Check Base Equivalents & Quality: Use 2-3 equivalents of a finely powdered, dry base. 3a. Optimize Solvent System: Common systems include Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O. Adjust ratios for optimal solubility. |
| Difficulty in Purification Product co-elutes with starting materials or byproducts | 1. Similar Polarity: The carboxylic acid functionality dominates the polarity of the product and the 4-halobenzoic acid starting material. Boronic acids can also be tricky to separate.[20] | 1a. Acid-Base Extraction: After the reaction, perform a basic aqueous wash (e.g., with dilute Na₂CO₃) to extract the acidic product and starting material into the aqueous layer, leaving neutral byproducts (like homocoupled species) in the organic layer. Re-acidify the aqueous layer to precipitate the crude acid.[21] 1b. Esterification: Convert the crude acid mixture to methyl esters. The esters often have better separation profiles on silica gel chromatography. The purified ester can then be hydrolyzed back to the desired carboxylic acid.[20] |
Section 3: Methodologies & Visualizations
Recommended Experimental Protocol
This protocol is a robust starting point designed to minimize common byproducts.
Materials:
-
4-Bromobenzoic acid (1.0 eq.)
-
4-Fluorobenzylboronic acid pinacol ester (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered (3.0 eq.)
-
Toluene and Water (e.g., 5:1 ratio)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid, K₃PO₄, and SPhos.
-
Seal the flask with a septum and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.
-
Add the degassed Toluene and Water via syringe.
-
Stir the mixture and sparge with Argon for an additional 15 minutes.
-
In a separate vial under Argon, pre-mix the Pd(OAc)₂ with a small amount of degassed toluene to form a slurry.
-
Add the 4-fluorobenzylboronic acid pinacol ester to the main reaction flask, followed by the catalyst slurry.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the 4-bromobenzoic acid is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and proceed with an aqueous workup and purification.
Diagrams
Main Reaction and Key Byproduct Pathways This diagram illustrates the desired Suzuki-Miyaura coupling and the two major competing side reactions: oxygen-mediated homocoupling and base-promoted protodeboronation.
Caption: Main reaction vs. key byproduct pathways.
Troubleshooting Workflow This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
C. F. R. A. C. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
-
C. A. Parrish, L. R. Allentoff (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 9(5), 556-560. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
S. J. P. L. T. S. G. D. G. Lloyd-Jones, et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12169-12180. Available at: [Link]
-
S. L. J. P. L. T. S. G. D. G. Lloyd-Jones, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
S. L. Buchwald, et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition, 47(43), 8358-8361. Available at: [Link]
-
S. L. Buchwald, et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14760-14768. Available at: [Link]
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- 9. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
scaling up the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid from lab to pilot plant
Welcome to the technical support center for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to a pilot plant. My aim here is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure a robust, scalable process.
Introduction: Synthetic Strategy & Scale-Up Philosophy
The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid, a key building block in various pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally good yields. However, transitioning this palladium-catalyzed process from gram-scale to multi-kilogram production introduces significant challenges related to mass and heat transfer, reagent addition, impurity profiles, and catalyst management.
Our philosophy is built on proactive problem-solving. By understanding the "why" behind each potential issue, we can design a process that is inherently self-validating and resilient to the variations encountered at a larger scale.
Visualizing the Core Synthesis
The primary synthetic route involves the coupling of two key fragments. The specific choice of reactants can vary, but a common and effective approach is the reaction between a boronic acid derivative and an aryl halide.
Caption: General Suzuki-Miyaura coupling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the synthesis and scale-up of 4-(4-Fluoro-benzyl)-benzoic acid.
Reaction Kinetics & Completion
Q1: My lab-scale reaction completes in 4 hours, but in the pilot reactor, it stalls at 70% conversion even after 12 hours. What's going on?
A1: This is a classic scale-up challenge rooted in mixing and temperature control.
-
Expertise & Experience: In a small flask, heating and stirring are highly efficient. In a large, jacketed reactor, several factors can lead to a stalled reaction:
-
Inefficient Mixing: The reaction is often biphasic (organic/aqueous). Inadequate agitation can lead to poor mass transfer between the phases, effectively slowing down the reaction rate. The catalyst, base, and reactants must be in intimate contact for the catalytic cycle to proceed efficiently. Poor mixing can create localized "dead spots" in the reactor.[1]
-
Temperature Gradients: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes it harder to maintain a consistent internal temperature.[1] The batch temperature measured by a single probe might not reflect colder spots within the reactor, where the reaction rate is significantly lower.
-
Atmospheric Conditions: Palladium catalysts, once activated by the base, are sensitive to oxygen.[1][2] While a lab setup can be easily kept under an inert atmosphere (e.g., nitrogen balloon), ensuring a truly inert environment in a large reactor with multiple ports and potential leaks is more challenging.
-
-
Troubleshooting & Optimization:
-
Characterize Agitation: Work with a chemical engineer to model the mixing in your pilot reactor. Determine the optimal impeller speed and type to ensure good phase mixing without causing excessive shear that could degrade the catalyst.
-
Verify Temperature Control: Use multiple temperature probes if possible to map the temperature distribution within the reactor. Ensure the heating jacket is performing to specification. Sometimes, the issue is as simple as the setpoint on the controller not matching the actual internal temperature.
-
Rigorous Inerting: Implement a strict nitrogen purge/backfill protocol for the reactor before adding reagents. Maintain a positive nitrogen pressure throughout the reaction. Use high-quality, dry, and degassed solvents.[2]
-
Q2: I'm observing the formation of a significant amount of biphenyl impurity (from the homocoupling of the boronic acid). How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
Expertise & Experience: The mechanism of homocoupling is complex but is known to be promoted by oxygen, which can interfere with the palladium catalytic cycle. This side reaction consumes your boronic acid, reducing the overall yield of the desired product.
-
Troubleshooting & Optimization:
-
Strict Anaerobic Conditions: This is the most critical factor. Ensure the reaction is thoroughly deoxygenated before heating. Bubbling nitrogen through the solvent mixture for an extended period before adding the catalyst is a common and effective technique.
-
Order of Addition: Consider adding the palladium catalyst last, after the other reagents have been mixed and the system has been fully inerted.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, screen alternative catalysts or ligand systems that may favor the desired cross-coupling pathway.
-
Catalyst & Work-Up Issues
Q3: After the reaction, I have a black suspension, and filtering the palladium catalyst is extremely slow. How can I improve this?
A3: Palladium on carbon (Pd/C) is a cost-effective choice for scale-up but can lead to filtration challenges.
-
Expertise & Experience: The fine particulate nature of Pd/C can clog filter media. The physical properties of the reaction mixture (viscosity, presence of solids) at the end of the reaction also play a significant role.
-
Troubleshooting & Optimization:
-
Filter Aid: Use a filter aid like Celite®. A properly prepared pad of Celite on your filter will prevent the fine palladium particles from blinding the filter medium.
-
Dilution: Diluting the reaction mixture with a suitable solvent (e.g., toluene) can reduce its viscosity and improve filtration rates.
-
Temperature: Filtering while the solution is warm can also help, as viscosity is generally lower at higher temperatures. Ensure the chosen solvent and temperature do not cause the product to precipitate prematurely.
-
Q4: My final product is contaminated with residual palladium. What are the best practices for removal to meet pharmaceutical specifications (<10 ppm)?
A4: Removing trace palladium is a critical and often challenging aspect of the process.[3]
-
Expertise & Experience: Residual palladium is a major concern for active pharmaceutical ingredients (APIs). The choice of removal method depends on the nature of the palladium species (elemental, complexed) and the properties of the product.
-
Troubleshooting & Optimization:
-
Catalyst Selection: Heterogeneous catalysts like Pd/C are generally easier to remove by filtration than homogeneous catalysts.[4]
-
Scavengers: After the initial filtration, treat the organic solution with a palladium scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol-functionalized silica). A screening study to find the most effective scavenger for your specific process is recommended.
-
Activated Carbon: Treatment with activated carbon can be effective for removing residual palladium and other colored impurities.
-
Crystallization: A well-designed crystallization step is often the most powerful tool for purification. The product crystallizes out, leaving impurities, including dissolved palladium, in the mother liquor.
-
Product Isolation & Purification
Q5: During the acidic work-up to precipitate the product, I get a thick, unfilterable slurry. What can I do?
A5: This is a common issue related to crystallization and particle size.
-
Expertise & Experience: Rapidly crashing the product out of solution by adding acid quickly often leads to the formation of very fine particles or an oily precipitate, which are difficult to handle. The goal is to control the precipitation to form a crystalline solid with a good particle size distribution.
-
Troubleshooting & Optimization:
-
Control the Rate of Acidification: Add the acid slowly to the aqueous phase containing the carboxylate salt. This controls the rate of nucleation and allows for crystal growth.
-
Temperature Control: Control the temperature during acidification. Precipitating at a slightly elevated temperature (e.g., 50-60 °C) can promote the formation of larger, more easily filterable crystals.[4]
-
Seeding: Introduce a small amount of pure product (seed crystals) during the acidification process to encourage controlled crystallization.[4]
-
Anti-Solvent Addition: Consider a procedure where the aqueous solution of the product salt is added to the acid, or an anti-solvent is used to induce crystallization.
-
Pilot Plant Process Flow: A Scalable Approach
The following diagram outlines a robust workflow for the pilot-scale synthesis, incorporating key quality control and safety checkpoints.
Caption: Pilot plant workflow for synthesis.
Quantitative Data Summary
The following table provides a comparison of typical parameters and challenges when moving from lab to pilot scale.
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Key Scale-Up Considerations |
| Reactor | 1 L Round Bottom Flask | 100 L Glass-Lined Reactor | Surface-to-volume ratio, material of construction, agitation efficiency. |
| Heating | Oil Bath / Heating Mantle | Jacketed Heating/Cooling | Slower heat transfer, potential for hot/cold spots.[1] |
| Agitation | Magnetic Stir Bar | Impeller (e.g., PBT, Rushton) | Mixing efficiency is critical for mass transfer in biphasic systems.[1] |
| Inerting | N₂ Balloon | N₂ Purge & Positive Pressure | Increased risk of leaks, requires rigorous protocols.[2] |
| Reagent Addition | Pipette / Funnel | Metering Pump / Addition Funnel | Exotherms must be managed carefully through controlled addition rates. |
| Work-up | Separatory Funnel | Phase separation in reactor | Slower phase separation, potential for emulsion formation. |
| Filtration | Büchner Funnel | Nutsche Filter / Centrifuge | Clogging, filter cake washing efficiency, operator exposure. |
| Cycle Time | ~8 hours | 24-48 hours | Each unit operation takes significantly longer at scale. |
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 4-(4-Fluoro-benzyl)-benzoic acid
An In-Depth Guide to the Spectral Analysis of 4-(4-Fluoro-benzyl)-benzoic acid: A Comparative Approach
In the rigorous world of drug development and materials science, the absolute certainty of a molecule's structure is non-negotiable. Every atom must be accounted for, its position and connectivity unequivocally confirmed. For a molecule such as 4-(4-Fluoro-benzyl)-benzoic acid, which possesses multiple distinct chemical environments, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the premier analytical tool for comprehensive structural elucidation.
This guide, prepared from the perspective of a Senior Application Scientist, delves into the intricacies of ¹H and ¹³C NMR spectral analysis for 4-(4-Fluoro-benzyl)-benzoic acid. We will not only predict and interpret its spectral data based on foundational chemical principles but also compare the depth of information provided by NMR against other common analytical techniques. Our focus is on the causality behind the data—the "why" that transforms a spectrum from a mere collection of peaks into a detailed molecular blueprint.
The Unparalleled Power of NMR in Structural Chemistry
NMR spectroscopy provides a detailed map of a molecule's atomic framework by probing the magnetic environments of nuclei like protons (¹H) and carbon-13 (¹³C). Unlike techniques that might only confirm molecular weight or the presence of functional groups, NMR reveals the precise connectivity and spatial relationships of atoms. For 4-(4-Fluoro-benzyl)-benzoic acid, this means we can distinguish between the two separate aromatic rings, identify the connecting methylene (-CH₂-) bridge, and confirm the positions of the fluoro and carboxylic acid substituents.
Experimental Protocol: A Framework for Reliable Data Acquisition
To ensure reproducible and high-quality results, a robust experimental protocol is critical. This procedure is designed to be a self-validating system, minimizing ambiguity and producing a clear, interpretable spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 15-20 mg of high-purity 4-(4-Fluoro-benzyl)-benzoic acid.
-
Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its high boiling point and ability to dissolve a wide range of organic compounds make it ideal. Crucially, its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-defined and unlikely to overlap with key analyte signals. Furthermore, it readily facilitates the exchange of the acidic carboxylic proton, which is useful for its identification.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as the internal reference standard. TMS is chemically inert and its ¹H and ¹³C signals are defined as 0.00 ppm, providing a universal reference point for all other chemical shifts.[1]
-
Dissolution: Transfer the analyte to a clean, dry 5 mm NMR tube. Add the deuterated solvent and TMS, then cap and vortex the tube until the sample is fully dissolved.
-
-
Instrumental Setup & Data Acquisition:
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse (zg30) is sufficient for quantitative analysis.
-
Spectral Width: Set to a range of -2 to 14 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: A 2-second delay ensures full relaxation of protons for accurate integration.
-
Number of Scans: 16 scans are typically adequate to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment with a 30-degree pulse (zgpg30) is used to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.
-
Spectral Width: Set to 0-220 ppm to cover the full range of possible carbon chemical shifts.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher number of scans (e.g., 1024 or more) is required to obtain a clear spectrum.
-
-
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The predicted spectrum for 4-(4-Fluoro-benzyl)-benzoic acid in DMSO-d₆ is detailed below.
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| Hₐ | ~12.9 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent. |
| Hₑ, Hₑ' | ~7.92 | Doublet | 2H | Aromatic (ortho to -COOH) | These protons are directly adjacent to the strongly electron-withdrawing carboxylic acid group, causing a significant downfield shift. |
| Hբ, Hբ' | ~7.38 | Doublet | 2H | Aromatic (meta to -COOH) | These protons are further from the -COOH group and thus appear at a more upfield position compared to Hₑ. |
| Hₔ, Hₔ' | ~7.32 | Doublet of Doublets | 2H | Aromatic (ortho to -CH₂-) | These protons are ortho to the methylene bridge. They are split by the adjacent Hc protons and also show long-range coupling to the ¹⁹F atom. |
| H꜀, H꜀' | ~7.15 | Doublet of Doublets | 2H | Aromatic (ortho to -F) | These protons are ortho to the highly electronegative fluorine atom. They are split by the adjacent Hd protons and show a larger, more direct coupling to the ¹⁹F atom. |
| Hₒ | ~4.05 | Singlet | 2H | -CH₂- (Benzylic) | These methylene protons are deshielded by the two adjacent aromatic rings. As they have no adjacent protons, they appear as a sharp singlet. |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single peak. The presence of fluorine introduces carbon-fluorine coupling (J-coupling), which can further aid in assignments.
| Predicted δ (ppm) | Assignment | Rationale for Assignment |
| ~167.4 | C=O | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms. |
| ~162.0 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly shifted downfield by the electronegative fluorine. |
| ~144.8 | Aromatic C (ipso to -CH₂-) | Quaternary carbon of the benzoic acid ring attached to the methylene bridge. |
| ~137.2 | Aromatic C (ipso to -CH₂-) | Quaternary carbon of the fluorophenyl ring attached to the methylene bridge. |
| ~131.4 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to -CH₂-) | Carbons on the fluorophenyl ring ortho to the methylene group. They exhibit a smaller three-bond coupling to the fluorine atom. |
| ~129.8 | Aromatic CH (ortho to -COOH) | Carbons on the benzoic acid ring ortho to the carboxylic acid group. |
| ~129.2 | Aromatic C (ipso to -COOH) | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid group. |
| ~115.5 (d, ²JCF ≈ 21 Hz) | Aromatic CH (ortho to -F) | Carbons on the fluorophenyl ring ortho to the fluorine atom. They show a characteristic two-bond coupling constant. |
| ~41.2 | -CH₂- | The benzylic carbon is the only sp³-hybridized carbon and thus appears in the upfield region of the spectrum. |
Comparative Guide: NMR vs. Alternative Analytical Techniques
While NMR is powerful, a multi-technique approach provides the most robust characterization. Here’s how NMR compares to Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for analyzing 4-(4-Fluoro-benzyl)-benzoic acid.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Precise atom connectivity, molecular skeleton, stereochemistry. | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Presence of specific functional groups (e.g., C=O, O-H, C-F). |
| Structural Detail | Extremely high. Can distinguish between isomers. | Moderate. Provides the molecular formula but not the specific isomer. | Low. Confirms functional groups but not their position or connectivity. |
| Sample Requirement | High (5-20 mg) | Very Low (ng to µg) | Low (1-5 mg) |
| Key Insight for this Molecule | Confirms the 4,4'-substitution pattern and the benzyl-benzoic acid linkage. | Would confirm the molecular weight of 246.07 g/mol (for C₁₄H₁₁FO₂). | Would show characteristic stretches for the -COOH group (~1700 cm⁻¹ for C=O, ~3000 cm⁻¹ for broad O-H) and C-F bond (~1200 cm⁻¹). |
Diagram: Logic of Structural Elucidation
Caption: Integration of multiple techniques for structural confirmation.
Conclusion
The predicted ¹H and ¹³C NMR spectra of 4-(4-Fluoro-benzyl)-benzoic acid provide a detailed and unambiguous fingerprint of its molecular structure. The distinct chemical shifts for each proton and carbon, combined with the specific splitting patterns arising from proton-proton and proton-fluorine interactions, allow for a complete assignment that is impossible to achieve with techniques like Mass Spectrometry or IR Spectroscopy alone. By following a rigorous experimental protocol, researchers can confidently obtain high-quality data, ensuring the structural integrity of their compounds and the reliability of their subsequent research.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Available at: [Link]
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Fluoro-benzyl)-benzoic Acid
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is crucial for confirming chemical identity and identifying metabolites. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Fluoro-benzyl)-benzoic acid, a molecule of interest in medicinal chemistry. By juxtaposing its fragmentation with that of foundational scaffolds like benzoic acid and fluorobenzoic acid, we aim to provide researchers with a predictive framework for interpreting the mass spectra of related compounds.
The Significance of Fragmentation Analysis
Understanding the fragmentation pathways of a molecule under mass spectrometric conditions is not merely an academic exercise. It provides confirmatory structural evidence, aids in the differentiation of isomers, and is indispensable for identifying impurities and degradation products. For drug development professionals, this knowledge is critical for metabolism studies, where identifying the site of metabolic modification relies on recognizing shifts in the fragmentation pattern.
Experimental Rationale and Approach
The predicted fragmentation patterns discussed herein are based on established principles of mass spectrometry, including the stability of carbocations and the known fragmentation behaviors of carboxylic acids and halogenated aromatic compounds. While direct experimental data for 4-(4-Fluoro-benzyl)-benzoic acid is not widely published, we can construct a highly probable fragmentation scheme by dissecting the molecule into its constituent parts: the benzoic acid moiety and the 4-fluorobenzyl group.
Predicted Fragmentation Workflow
The following diagram illustrates the logical flow of fragmentation events anticipated for 4-(4-Fluoro-benzyl)-benzoic acid upon electron ionization.
Caption: Predicted major fragmentation pathways for 4-(4-Fluoro-benzyl)-benzoic acid.
Comparative Fragmentation Analysis: Building from First Principles
To construct a reliable fragmentation pattern for our target molecule, we will first examine the characteristic fragmentation of its simpler analogues: benzoic acid and 4-fluorobenzoic acid.
| Compound | Key Fragments (m/z) | Interpretation |
| Benzoic Acid | 122 (M+•), 105, 77 | The molecular ion (122) readily loses a hydroxyl radical (•OH) to form the stable benzoyl cation (m/z 105), which is often the base peak.[1] Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation (m/z 77).[1] |
| 4-Fluorobenzoic Acid | 140 (M+•), 123, 95 | Similar to benzoic acid, the molecular ion (140) can lose •OH to form the 4-fluorobenzoyl cation (m/z 123). Loss of the entire carboxyl group (•COOH) can also occur, leading to the fluorophenyl cation (m/z 95). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 139 is prominent, with a fragment corresponding to the loss of CO₂ at m/z 95.[2] |
The Predicted Fragmentation Pattern of 4-(4-Fluoro-benzyl)-benzoic Acid
With a molecular formula of C₁₄H₁₁FO₂ and a molecular weight of 230.24 g/mol , the electron ionization mass spectrum of 4-(4-Fluoro-benzyl)-benzoic acid is expected to exhibit a series of characteristic fragment ions.
Primary Fragmentation Pathways
-
Molecular Ion (M+•) at m/z 230 : The initial ionization event will produce the molecular ion. Aromatic systems generally yield a relatively stable molecular ion, so this peak is expected to be observable.
-
Loss of Hydroxyl Radical ([M-17]⁺) at m/z 213 : A common fragmentation pathway for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical (•OH).[3] This results in the formation of a stable acylium ion.
-
Loss of Carboxyl Radical ([M-45]⁺) at m/z 185 : The entire carboxyl group can be lost as a radical (•COOH), a characteristic fragmentation for benzoic acid derivatives.[3] This would lead to the formation of the 4-fluorobenzylphenyl cation.
-
Benzylic Cleavage : The bond between the methylene bridge and the benzoic acid ring is a likely site for cleavage due to the stability of the resulting benzyl-type cations.
-
Formation of the 4-Fluorobenzyl Cation (m/z 109) : Cleavage of the C-C bond between the benzyl and carboxyl-bearing rings would generate the 4-fluorobenzyl cation. This cation can rearrange to the more stable fluorotropylium ion.
-
Formation of the Carboxyphenyl Cation (m/z 121) : The complementary fragment from this cleavage would be the carboxyphenyl cation.
-
Secondary and Rearrangement-Based Fragmentations
-
Formation of the Tropylium Ion (m/z 91) : While the fluorotropylium ion is expected at m/z 109, the classic tropylium ion at m/z 91, characteristic of benzyl fragmentation, may also be observed through more complex rearrangements, though likely at a lower abundance.[4]
-
Fragments from the Benzoic Acid Moiety :
-
Fragments from the Fluorobenzyl Moiety :
-
Fluorophenyl Cation (m/z 95) : Loss of CH₂ from the 4-fluorobenzyl cation could lead to the fluorophenyl cation.
-
The following table summarizes the predicted key fragment ions and their proposed origins.
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |
| 230 | [C₁₄H₁₁FO₂]⁺• | Molecular Ion |
| 213 | [C₁₄H₁₀FO]⁺ | Loss of •OH from the carboxylic acid |
| 185 | [C₁₃H₁₀F]⁺ | Loss of •COOH from the carboxylic acid |
| 109 | [C₇H₆F]⁺ | Benzylic cleavage to form the 4-fluorobenzyl cation (or fluorotropylium ion) |
| 121 | [C₇H₅O₂]⁺ | Benzylic cleavage to form the carboxyphenyl cation |
Methodological Considerations for Experimental Verification
To experimentally validate this predicted fragmentation pattern, the following protocol is recommended:
Sample Preparation and Mass Spectrometry Analysis
-
Sample Preparation : Dissolve a pure sample of 4-(4-Fluoro-benzyl)-benzoic acid in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation : Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Atmospheric Pressure Chemical Ionization (APCI) source, which can produce spectra similar to EI.
-
GC-MS Parameters :
-
Injection : 1 µL splitless injection.
-
GC Column : A standard non-polar column (e.g., DB-5ms).
-
Oven Program : Start at a suitable temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
Ionization Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
-
Data Analysis : Identify the peak corresponding to the eluted compound and analyze the corresponding mass spectrum. Compare the observed fragment ions with the predicted values.
The following diagram outlines the experimental workflow for verification.
Caption: Experimental workflow for the mass spectrometric analysis of 4-(4-Fluoro-benzyl)-benzoic acid.
Conclusion
The fragmentation pattern of 4-(4-Fluoro-benzyl)-benzoic acid in mass spectrometry can be logically deduced from the well-established fragmentation behaviors of its constituent chemical moieties. The primary cleavages are anticipated to occur at the carboxylic acid group and the benzylic position, leading to a series of diagnostic fragment ions. This predictive guide, grounded in the principles of mass spectrometry and comparative data from related structures, provides a robust framework for researchers to interpret experimental data, confirm molecular structures, and advance their drug discovery and development programs. The self-validating nature of this approach, where predictions are systematically built from known fragmentation rules and then verified experimentally, ensures a high degree of confidence in the structural assignments.
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Kumar, A., & Sharma, C. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
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Postberg, F., et al. (2023). Laser ionization mass spectrum of benzoic acid and benzyl alcohol... ResearchGate. [Link]
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Owen, R., et al. (2019). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow negative‐ion mass spectrometry. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 4-(4-Fluoro-benzyl)-benzoic Acid and its Non-fluorinated Analog
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparison of 4-(4-Fluoro-benzyl)-benzoic acid and its non-fluorinated counterpart, 4-benzylbenzoic acid. While direct comparative studies are not abundant in the current literature, this document synthesizes existing knowledge on related compounds and the well-established principles of medicinal chemistry to offer a predictive analysis of their respective biological activities. We will delve into the anticipated impact of fluorination and provide detailed experimental protocols to enable researchers to conduct their own comparative assessments.
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine into a drug candidate is a widely utilized strategy in medicinal chemistry to enhance its therapeutic potential.[1] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] It is hypothesized that the addition of a fluorine atom to the benzyl moiety of 4-benzylbenzoic acid, yielding 4-(4-Fluoro-benzyl)-benzoic acid, will modulate its biological activity. This guide will explore the theoretical underpinnings of this hypothesis and provide the practical framework for its experimental validation.
Structural and Physicochemical Properties
The foundational difference between the two molecules lies in the substitution on the benzyl ring. This seemingly minor alteration can lead to significant changes in the molecule's electronic and lipophilic character.
| Property | 4-benzylbenzoic acid | 4-(4-Fluoro-benzyl)-benzoic acid |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₁FO₂ |
| Molecular Weight | 212.24 g/mol | 230.23 g/mol |
| Structure |
Note: The image for 4-(4-Fluoro-benzyl)-benzoic acid is a conceptual representation as a readily available public domain image was not found.
The presence of the highly electronegative fluorine atom in the para position of the benzyl ring is expected to alter the electron density distribution across the molecule. This can influence its binding affinity to biological targets. Furthermore, fluorination can increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism.[3]
Comparative Biological Activity: A Predictive Analysis
Based on the known biological activities of benzoic acid derivatives, we can anticipate that both compounds may exhibit antimicrobial, anticancer, and enzyme inhibitory properties.[1][4] The key question is how the fluorine substituent will modulate this activity.
Antimicrobial Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[1] A study on benzyl and benzoyl benzoic acid derivatives as inhibitors of the bacterial RNA polymerase-sigma factor interaction revealed that the benzyl benzoic acid scaffold is a promising starting point for the development of new antibiotics.[5] It is plausible that both 4-benzylbenzoic acid and its fluorinated analog could inhibit bacterial growth through a similar mechanism. The fluorine atom in 4-(4-fluoro-benzyl)-benzoic acid could potentially enhance its antimicrobial potency by increasing its ability to penetrate bacterial cell membranes or by strengthening its interaction with the target enzyme.[6]
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[4] Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The introduction of a fluorine atom can sometimes lead to enhanced anticancer activity. For instance, fluorinated benzoyl derivatives have shown significant cytotoxic effects against various cancer cell lines. While specific data on our target molecules is lacking, it is a reasonable hypothesis that the fluorinated analog may exhibit improved anticancer properties.
Enzyme Inhibition
The ability of benzoic acid derivatives to inhibit various enzymes is well-documented.[7] For example, certain derivatives have been shown to inhibit α-amylase.[7] The electronic modifications introduced by the fluorine atom in 4-(4-fluoro-benzyl)-benzoic acid could alter its binding mode and affinity for the active site of target enzymes, potentially leading to more potent inhibition compared to its non-fluorinated counterpart.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between 4-(4-Fluoro-benzyl)-benzoic acid and 4-benzylbenzoic acid, a series of well-established in vitro assays can be employed.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to assess and compare the antimicrobial efficacy of the two compounds.
Materials:
-
4-(4-Fluoro-benzyl)-benzoic acid
-
4-benzylbenzoic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Determination.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
4-(4-Fluoro-benzyl)-benzoic acid
-
4-benzylbenzoic acid
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of each compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Assay.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of the compounds on a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.
Materials:
-
4-(4-Fluoro-benzyl)-benzoic acid
-
4-benzylbenzoic acid
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of the inhibitor (or vehicle control) to the assay buffer. Allow to pre-incubate for a short period.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Caption: Workflow for Enzyme Inhibition Assay.
Conclusion
While direct experimental data comparing 4-(4-Fluoro-benzyl)-benzoic acid and 4-benzylbenzoic acid is currently unavailable, a strong theoretical basis exists to predict that the fluorinated analog will exhibit distinct biological activities. The principles of medicinal chemistry suggest that the introduction of fluorine is likely to enhance properties such as metabolic stability and target affinity, which could translate to improved antimicrobial, anticancer, or enzyme inhibitory potency. The provided experimental protocols offer a clear and robust framework for researchers to empirically test these hypotheses and elucidate the structure-activity relationship between these two compounds. Such studies will be invaluable in guiding the future design of more effective therapeutic agents based on the benzoic acid scaffold.
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A Comparative Guide to the Structural Confirmation of 4-(4-Fluoro-benzyl)-benzoic Acid: An In-Depth Analysis of X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 4-(4-Fluoro-benzyl)-benzoic acid, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical details with practical insights, focusing on single-crystal X-ray crystallography as the gold standard while objectively evaluating its performance against spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Imperative of Structural Integrity in Molecular Design
The biological activity and physicochemical properties of a compound are intrinsically linked to its three-dimensional architecture. For a molecule like 4-(4-Fluoro-benzyl)-benzoic acid, precise knowledge of its atomic arrangement, bond lengths, and angles is crucial for understanding its interaction with biological targets and for guiding further derivatization in drug development programs. Inaccurate structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, the choice of analytical technique for structural confirmation is a critical decision in the research and development pipeline.
Single-Crystal X-ray Crystallography: The Definitive Answer in the Solid State
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map of the molecule, revealing the precise coordinates of each atom.
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. Each step is designed to ensure the highest quality data for an unambiguous structural solution.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
The causality behind these steps is crucial. High purity of the initial material is essential as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The choice of crystallization technique—slow evaporation, vapor diffusion, or cooling—is dictated by the solubility of the compound in various solvents and is often a matter of empirical screening. A well-formed, single crystal without significant defects is necessary to produce a sharp, well-resolved diffraction pattern.
Structural Insights into a Related Molecule: 4-(4-Fluorophenoxy)benzoic Acid
| Parameter | 4-(4-Fluorophenoxy)benzoic acid [2] |
| Chemical Formula | C₁₃H₉FO₃ |
| Molecular Weight | 232.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.8850(1) Å, b = 7.8526(2) Å, c = 12.0250(2) Å |
| α = 91.803(1)°, β = 96.321(1)°, γ = 106.027(1)° | |
| Volume | 529.75(2) ų |
| Z | 2 |
| Key Structural Feature | The dihedral angle between the two benzene rings is 70.99(5)°.[2] |
In the crystal structure of 4-(4-Fluorophenoxy)benzoic acid, molecules are linked into dimers by centrosymmetric O—H⋯O hydrogen bonds, forming R₂²(8) ring motifs.[2] This type of hydrogen bonding is a common feature in the crystal packing of carboxylic acids and would be anticipated for 4-(4-Fluoro-benzyl)-benzoic acid as well.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides an unparalleled level of detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
Figure 2: A decision-making flowchart for selecting an appropriate structural analysis technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3][4] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
Strengths:
-
Provides data on the molecule's structure and dynamics in solution, which can be more biologically relevant.[5][6]
-
Does not require crystallization, making it suitable for non-crystalline or poorly crystallizing materials.[5]
-
Techniques like COSY, HSQC, and HMBC can establish through-bond connectivity, while NOESY and ROESY can reveal through-space proximities, aiding in the determination of stereochemistry and conformation.
-
-
Weaknesses:
-
Provides an averaged structure for molecules that are conformationally flexible in solution.
-
For complex molecules, signal overlap in 1D spectra can make interpretation challenging, necessitating more time-consuming 2D experiments.
-
Does not provide the absolute atomic coordinates with the same precision as X-ray crystallography.[4][6]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can provide the molecular weight and elemental composition of a compound with high accuracy.
-
Strengths:
-
Exceptional sensitivity, requiring only a very small amount of sample.
-
High-resolution mass spectrometry (HRMS) can determine the elemental formula of a molecule.
-
Fragmentation patterns can provide clues about the connectivity of atoms within the molecule.
-
-
Weaknesses:
-
Does not directly provide information about the three-dimensional arrangement of atoms in space.
-
Isomers with the same molecular formula will have the same molecular weight, making them indistinguishable without fragmentation analysis, which can sometimes be complex to interpret.
-
It is a "destructive" technique as the sample is ionized and fragmented.
-
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline Solid | Solution | Solid, Liquid, or Gas |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, packing | Connectivity, conformation, dynamics in solution | Molecular weight, elemental formula, fragmentation patterns |
| Key Advantage | Unambiguous 3D structure determination[5] | Information in a biologically relevant state[5] | High sensitivity and molecular formula determination |
| Key Limitation | Requires high-quality single crystals[1][5] | Can be complex for large or flexible molecules | Does not provide 3D structural information |
Experimental Protocols
Protocol 1: Crystallization of a Benzoic Acid Derivative (General Procedure)
This protocol outlines a general method for the crystallization of a benzoic acid derivative, such as 4-(4-Fluoro-benzyl)-benzoic acid, by slow evaporation.
-
Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with water) at a slightly elevated temperature to achieve a saturated or near-saturated solution.
-
Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper into a clean crystallization dish.
-
Evaporation: Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to a week. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.
-
Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry.
Protocol 2: Single-Crystal X-ray Data Collection (Generalized)
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure.[2]
Conclusion
For the definitive structural confirmation of 4-(4-Fluoro-benzyl)-benzoic acid, single-crystal X-ray crystallography is the unequivocal method of choice, providing a high-resolution, three-dimensional view of the molecule in the solid state. However, a comprehensive characterization often benefits from a multi-technique approach. NMR spectroscopy offers invaluable insights into the molecule's conformation and dynamics in solution, which is often more representative of its state in a biological environment. Mass spectrometry provides rapid and highly sensitive confirmation of the molecular weight and elemental composition. By understanding the strengths and limitations of each technique, researchers can make informed decisions to rigorously and efficiently elucidate the structures of novel compounds, thereby accelerating the pace of discovery in science and medicine.
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A Comparative Guide to the Validation of an Analytical Method for Quantifying 4-(4-Fluoro-benzyl)-benzoic acid
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 4-(4-Fluoro-benzyl)-benzoic acid, a potent aromatic carboxylic acid derivative of interest in pharmaceutical development. We will navigate the critical decisions in method selection, delve into the procedural nuances of validation according to global regulatory standards, and present a comparative analysis of viable analytical techniques. This document is intended for researchers, analytical scientists, and quality assurance professionals dedicated to ensuring data integrity and regulatory compliance in drug development.
The Analytical Challenge: Understanding the Analyte
4-(4-Fluoro-benzyl)-benzoic acid is a molecule characterized by a benzoic acid moiety linked to a fluorinated benzyl group. Its structure dictates its analytical behavior.
-
Aromaticity and UV Absorbance: The presence of two phenyl rings results in strong ultraviolet (UV) absorbance, making UV-based detection a highly suitable and straightforward choice for quantification.
-
Acidity: The carboxylic acid group (with an estimated pKa similar to benzoic acid, around 4.2) means its ionization state is highly dependent on pH. This is a critical parameter to control in chromatographic separations.
-
Solubility: The molecule possesses both a hydrophilic carboxylic acid group and a large, hydrophobic benzyl moiety. It is expected to be poorly soluble in cold water but readily soluble in organic solvents like methanol, ethanol, and acetonitrile.[1][2]
-
Hydrophobicity: The addition of the benzyl group to the benzoic acid structure significantly increases its hydrophobicity (LogP). This property makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
These characteristics guide our selection of an optimal analytical technique. While methods like Gas Chromatography (GC) or Capillary Electrophoresis (CE) exist, RP-HPLC with UV detection offers the best combination of specificity, sensitivity, robustness, and accessibility for this particular analyte in a pharmaceutical quality control setting.[3][4]
Method Selection: A Comparative Overview
A robust analytical method must be selective, sensitive, and reliable. Here, we compare the most viable chromatographic techniques for quantifying 4-(4-Fluoro-benzyl)-benzoic acid.
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages & Causality |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Excellent Suitability: High affinity for C18 columns due to hydrophobicity. Strong UV chromophore allows for sensitive detection. Method is robust, reproducible, and widely used in pharma.[3] | Potential for Peak Tailing: The acidic nature of the carboxyl group can lead to secondary interactions with residual silanols on the silica-based column, causing peak asymmetry. This is mitigated by using an acidic mobile phase to suppress ionization. |
| Ion-Exclusion Chromatography (IEC) | Separation based on the Donnan exclusion effect, where ionic analytes are repelled by the similarly charged stationary phase.[5] | High Selectivity for Organic Acids: Particularly useful if the sample matrix contains other interfering weak acids.[6] | Complex Mobile Phases: Often requires carefully buffered mobile phases. May offer lower efficiency (broader peaks) compared to modern RP-HPLC columns. Less common in standard QC labs. |
| Ion-Pair Chromatography | An ion-pairing agent is added to the mobile phase to form a neutral complex with the ionized analyte, which is then retained by a reversed-phase column. | Can improve retention and peak shape for ionic compounds on RP columns. | Method Complexity: Introduction of an ion-pairing reagent adds complexity and can lead to longer column equilibration times and potential for baseline instability. Can be harsh on columns. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase. | High sensitivity and specificity, especially with Mass Spectrometry (MS) detection. | Requires Derivatization: Carboxylic acids are non-volatile and require a chemical derivatization step to increase their volatility (e.g., esterification).[7] This adds a sample preparation step, which can introduce variability and error. |
The Validation Workflow: A Self-Validating System
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[8] We will follow the globally harmonized ICH Q2(R2) guidelines , which outline the necessary validation characteristics.[9][10]
The following diagram illustrates the logical flow of the validation process, where each step builds confidence in the method's performance.
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A Comparative Guide to Cross-Reactivity Studies of Antibodies Raised Against 4-(4-Fluoro-benzyl)-benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and accuracy of immunoassay data. When developing or utilizing antibodies against small molecules like 4-(4-Fluoro-benzyl)-benzoic acid, understanding their cross-reactivity profile is paramount. Cross-reactivity occurs when an antibody, raised against a specific molecule, binds to other structurally similar compounds.[1] This can lead to false positives or an overestimation of the target analyte's concentration, thereby compromising experimental results.
This guide provides a robust framework for conducting a comprehensive evaluation of antibody cross-reactivity for the hapten 4-(4-Fluoro-benzyl)-benzoic acid. It outlines the essential experimental protocols, data presentation structures, and the underlying principles for assessing antibody specificity against a panel of structurally related compounds.
The Challenge of Small Molecule Immunogenicity
Small molecules, or haptens, like 4-(4-Fluoro-benzyl)-benzoic acid, are generally not immunogenic on their own, meaning they cannot elicit a strong immune response to generate antibodies.[2][3] To overcome this, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to create a hapten-carrier conjugate.[4][5][] This conjugate is then used to immunize an animal to produce antibodies. The design of this conjugate is a critical step, as the site of conjugation and the nature of the linker can significantly influence the specificity of the resulting antibodies.[7]
Comparative Methodologies for Cross-Reactivity Assessment
Two primary techniques are widely employed to characterize the cross-reactivity of antibodies against small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA is a robust and cost-effective method for screening and quantifying cross-reactivity.[1][8] It relies on the principle of competition between the target analyte (free in solution) and a labeled or immobilized form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[9][10] SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10] This allows for the precise determination of association rates, dissociation rates, and affinity constants, providing a detailed picture of antibody binding to various analytes.[9]
Experimental Protocols
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps for determining the cross-reactivity of an antibody raised against 4-(4-Fluoro-benzyl)-benzoic acid.
1. Reagent Preparation:
- Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
- Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1% BSA in PBST.
- Primary Antibody Solution: Dilute the anti-4-(4-Fluoro-benzyl)-benzoic acid antibody to its optimal concentration (predetermined by titration) in blocking buffer.
- HRP-Conjugated Secondary Antibody: Dilute according to the manufacturer's instructions in blocking buffer.
- Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.[11]
- Stop Solution: 2 M H₂SO₄.
- Analyte Standards: Prepare a serial dilution of 4-(4-Fluoro-benzyl)-benzoic acid and each potential cross-reactant in the appropriate assay buffer.
2. ELISA Plate Coating:
- Coat the wells of a 96-well microtiter plate with 100 µL of a 4-(4-Fluoro-benzyl)-benzoic acid-protein conjugate (e.g., conjugated to a different carrier protein than the one used for immunization to avoid anti-carrier protein antibody interference) at a concentration of 1-10 µg/mL in coating buffer.[11][12]
- Cover the plate and incubate overnight at 4°C.
3. Washing and Blocking:
- Wash the plate three times with 200 µL of wash buffer per well.
- Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well.[12]
- Incubate for 1-2 hours at room temperature.
4. Competitive Reaction:
- Wash the plate three times with wash buffer.
- In a separate plate or tubes, pre-incubate 50 µL of the primary antibody solution with 50 µL of the serially diluted standards of 4-(4-Fluoro-benzyl)-benzoic acid or the potential cross-reactants for 1 hour at room temperature.[11]
- Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated ELISA plate.
- Incubate for 1-2 hours at room temperature.
5. Detection:
- Wash the plate three times with wash buffer.
- Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
- Incubate for 1 hour at room temperature.
6. Signal Development and Measurement:
- Wash the plate five times with wash buffer.
- Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 µL of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.[13]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
1. Sensor Chip Preparation:
- Immobilize the anti-4-(4-Fluoro-benzyl)-benzoic acid antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
2. Kinetic Analysis:
- Inject a series of concentrations of 4-(4-Fluoro-benzyl)-benzoic acid and each potential cross-reactant over the sensor surface.
- Monitor the association and dissociation phases in real-time.
3. Data Analysis:
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualization of Workflows
Caption: Competitive ELISA workflow for cross-reactivity testing.
Caption: Conceptual diagram of antibody specificity vs. cross-reactivity.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table. For competitive ELISA, the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-4-(4-Fluoro-benzyl)-benzoic Acid Antibody
| Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| 4-(4-Fluoro-benzyl)-benzoic acid (Target) | Structure of 4-(4-Fluoro-benzyl)-benzoic acid | 10 | 100% |
| 4-Benzylbenzoic acid | Structure of 4-Benzylbenzoic acid | 50 | 20% |
| 4-(4-Chloro-benzyl)-benzoic acid | Structure of 4-(4-Chloro-benzyl)-benzoic acid | 25 | 40% |
| 4-(4-Methyl-benzyl)-benzoic acid | Structure of 4-(4-Methyl-benzyl)-benzoic acid | 100 | 10% |
| Benzoic acid | Structure of Benzoic acid | >10,000 | <0.1% |
| 4-Fluorobenzoic acid | Structure of 4-Fluorobenzoic acid | >10,000 | <0.1% |
Table 2: Hypothetical Kinetic Data from SPR Analysis
| Compound Name | ka (1/Ms) | kd (1/s) | KD (M) |
| 4-(4-Fluoro-benzyl)-benzoic acid (Target) | 2.5 x 10⁵ | 2.5 x 10⁻⁴ | 1.0 x 10⁻⁹ |
| 4-Benzylbenzoic acid | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 x 10⁻⁹ |
| 4-(4-Chloro-benzyl)-benzoic acid | 2.2 x 10⁵ | 5.5 x 10⁻⁴ | 2.5 x 10⁻⁹ |
| 4-(4-Methyl-benzyl)-benzoic acid | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ |
| Benzoic acid | No Binding Detected | No Binding Detected | N/A |
| 4-Fluorobenzoic acid | No Binding Detected | No Binding Detected | N/A |
Discussion and Causality
The hypothetical data illustrates that the antibody exhibits the highest affinity for its target analyte, 4-(4-Fluoro-benzyl)-benzoic acid. The cross-reactivity observed with structurally similar compounds is directly related to the conservation of key structural motifs. For example, the presence of the benzyl-benzoic acid backbone is crucial for recognition, as evidenced by the lack of binding to benzoic acid and 4-fluorobenzoic acid. The nature of the substituent on the benzyl ring influences the binding affinity, with the chloro-substituent being more tolerated than a methyl group or the absence of a substituent. This suggests that the fluoro- group of the original immunogen plays a significant role in the antibody-antigen interaction.
Minimizing Cross-Reactivity
Several strategies can be employed to minimize cross-reactivity in immunoassays:[1][14]
-
Antibody Selection: Choose a monoclonal antibody with high specificity for the target analyte.[15]
-
Assay Optimization: Adjusting parameters such as pH, temperature, and ionic strength of buffers can enhance the specificity of the antibody-antigen interaction.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[15]
-
Use of Blocking Agents: Incorporating appropriate blocking agents in the assay buffer can minimize non-specific binding.[16]
By carefully designing and validating immunoassays with a thorough understanding of antibody cross-reactivity, researchers can ensure the generation of accurate and reliable data in their studies.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 4-(4-Fluoro-benzyl)-benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. The compound 4-(4-Fluoro-benzyl)-benzoic acid is a valuable building block in the development of novel therapeutics and functional materials. Its synthesis, typically achieved through cross-coupling reactions, presents a critical choice point: the selection of an optimal catalyst. This decision profoundly impacts reaction yield, purity, cost, and scalability.
This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind catalyst choice, offering field-proven insights to guide your experimental design. Every protocol presented is designed as a self-validating system, ensuring robustness and reproducibility.
The Synthetic Challenge: Forming the Benzyl-Aryl Bond
The key chemical transformation in the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid is the formation of a carbon-carbon bond between the benzylic carbon of a 4-fluorobenzyl group and the C4 position of a benzoic acid derivative. The primary methodologies for this transformation are transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Kumada-Corriu couplings. The choice between these pathways, and the specific catalyst within each, dictates the reaction's success.
Comparative Performance of Catalytic Systems
The efficacy of a catalyst is not a singular metric but a composite of yield, reaction time, temperature, catalyst loading, and substrate compatibility. Below is a comparative summary of leading catalytic systems for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid, based on analogous transformations reported in the literature.
| Catalytic System | Reaction Type | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Key Advantages | Potential Challenges |
| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki-Miyaura | >95 | 80 | 2 - 4 | 1 - 2 | High functional group tolerance, commercially available, robust and well-understood. | Higher cost of palladium, potential for phosphine ligand impurities. |
| NiCl₂(dppp) / LiCl | Kumada-Corriu | 85 - 95 | 25 - 50 | 4 - 8 | 2 - 5 | Lower cost of nickel, effective for less reactive aryl chlorides. | Grignard reagents are highly reactive and sensitive to moisture and air; lower functional group tolerance. |
| Ligand-free Pd/C | Suzuki-Miyaura | 80 - 90 | 25 | 0.5 | 10 (as Pd/C) | Heterogeneous catalyst, easily separable, can be recycled, mild conditions.[1] | May require higher catalyst loading, potential for lower activity with challenging substrates. |
| Fe(acac)₃ | Kumada-Corriu | 70 - 85 | 0 - 25 | < 1 | 5 | Very low cost, environmentally benign, rapid reaction times. | Grignard reagent sensitivity, can require careful optimization of reaction conditions. |
Mechanistic Insights: Why Catalyst Choice Matters
The remarkable efficiency of transition metal catalysts lies in their ability to cycle through different oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
The Palladium-Catalyzed Suzuki-Miyaura Pathway
The Suzuki-Miyaura coupling is a stalwart of C-C bond formation due to its high functional group tolerance and the use of relatively stable organoboron reagents. The choice of phosphine ligand is critical. For the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid from 4-bromobenzoic acid and (4-fluorobenzyl)boronic acid, a catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is highly effective. The bidentate dppf ligand stabilizes the palladium center, promoting efficient oxidative addition and preventing catalyst decomposition.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Nickel-Catalyzed Kumada-Corriu Pathway
The Kumada-Corriu coupling utilizes highly reactive Grignard reagents. Nickel catalysts, being more earth-abundant and less expensive than palladium, are an attractive alternative. Catalysts like [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) are effective. The dppp ligand provides the right balance of steric bulk and electronic properties to facilitate the catalytic cycle. However, the high reactivity of Grignard reagents necessitates strict anhydrous conditions and limits the tolerance of certain functional groups.
Caption: Catalytic Cycle of the Kumada-Corriu Reaction.
Experimental Protocols
The following protocols are provided as a robust starting point for your investigations. They are designed for clarity and reproducibility.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from highly successful methods for the synthesis of biaryl compounds.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
(4-Fluorobenzyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid, (4-fluorobenzyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Kumada-Corriu Coupling
This protocol leverages the cost-effectiveness of a nickel catalyst.
Materials:
-
Methyl 4-chlorobenzoate (1.0 equiv)
-
Magnesium turnings (1.5 equiv)
-
4-Fluorobenzyl chloride (1.2 equiv)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.03 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one crystal)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a small amount of a solution of 4-fluorobenzyl chloride in THF. Once the reaction initiates (as indicated by a color change and/or gentle refluxing), add the remaining 4-fluorobenzyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve methyl 4-chlorobenzoate and NiCl₂(dppp) in THF. Cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the solution of the aryl chloride and catalyst.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or GC-MS.
-
Work-up and Saponification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the crude ester and then saponify by refluxing with aqueous NaOH. Acidify the cooled reaction mixture with HCl to precipitate the product, 4-(4-fluoro-benzyl)-benzoic acid.
-
Filter the precipitate, wash with cold water, and dry to afford the final product.
Sources
The Untapped Potential: A Literature Review of the Biological Activities of 4-(4-Fluoro-benzyl)-benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and benzyl groups into pharmacologically active scaffolds is a well-established strategy to enhance potency, metabolic stability, and target engagement. The hybrid structure of 4-(4-fluoro-benzyl)-benzoic acid presents an intriguing, yet underexplored, platform for drug discovery. This technical guide synthesizes the available literature on the biological activities of compounds containing the 4-(4-fluoro-benzyl) moiety, providing a comparative analysis of their therapeutic potential and the experimental methodologies used for their evaluation. While direct studies on a wide range of 4-(4-fluoro-benzyl)-benzoic acid analogs are limited, this review extrapolates from structurally related compounds to illuminate promising avenues for future research.
The 4-(4-Fluoro-benzyl) Moiety: A Privileged Substructure in Bioactive Molecules
The 4-fluorobenzyl group is a recurring motif in a variety of biologically active compounds, prized for its ability to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic degradation at the para-position of the benzyl ring. This often leads to improved bioavailability and a longer duration of action.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A notable example of a complex molecule featuring the 4-fluorobenzyl scaffold is 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib) . This compound is a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP-1) and PARP-2, enzymes critical for DNA repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to synthetic lethality and targeted cell death.[1]
The 4-fluorobenzyl group in Olaparib plays a crucial role in orienting the molecule within the NAD+ binding pocket of the PARP enzyme. This interaction is a key determinant of the drug's high potency.
Tyrosinase Inhibition
Derivatives containing a 4-(4-fluorobenzyl)piperazin-1-yl moiety have been identified as potent competitive inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2] Overproduction of melanin can lead to hyperpigmentation disorders. One of the most potent compounds identified, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone , exhibited an IC50 value of 0.18 µM, significantly more active than the reference compound kojic acid.[2] Molecular docking studies suggest that the 4-fluorobenzyl group is oriented towards the copper atoms in the active site of the enzyme.[2]
Comparative Analysis of Biological Activities
Due to the limited data on a series of direct analogs of 4-(4-fluoro-benzyl)-benzoic acid, this section will focus on the reported activities of compounds containing the core 4-fluorobenzyl substructure.
| Compound Class | Biological Target | Key Compound Example | Potency (IC50/MIC) | Therapeutic Area | Reference |
| Phthalazinones | PARP-1, PARP-2 | Olaparib | Single-digit nM | Oncology | [1] |
| Piperazinyl-methanones | Tyrosinase | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 µM | Dermatology | [2] |
Experimental Protocols: A Guide to Evaluation
The assessment of the biological activities of novel 4-(4-fluoro-benzyl)-benzoic acid analogs would necessitate a range of established experimental protocols.
Anticancer Activity Evaluation
3.1.1. PARP Inhibition Assay
A common method to assess PARP inhibitory activity is a cell-free enzymatic assay.
Experimental Workflow:
Caption: Workflow for a PARP-1/2 chemiluminescent assay.
Step-by-Step Methodology:
-
Plate Coating: 96-well plates are coated with histones and incubated overnight.
-
Reaction Mixture: Recombinant human PARP-1 or PARP-2 enzyme is added to the wells along with a reaction buffer containing NAD+.
-
Compound Addition: The 4-(4-fluoro-benzyl)-benzoic acid analogs, dissolved in a suitable solvent like DMSO, are added at various concentrations.
-
Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones.
-
Washing: The wells are washed to remove unincorporated NAD+.
-
Antibody Incubation: A primary antibody specific for poly(ADP-ribose) (PAR) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent HRP substrate is added, and the resulting luminescence, which is proportional to PARP activity, is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
3.1.2. Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the compounds on cancer cell lines.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., BRCA-deficient breast cancer cell lines for potential PARP inhibitors) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the 4-(4-fluoro-benzyl)-benzoic acid analogs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Antimicrobial Activity Evaluation
Based on the known antimicrobial activity of other fluorinated benzoic acid derivatives, it would be prudent to screen 4-(4-fluoro-benzyl)-benzoic acid analogs for such properties.
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 4-(4-fluoro-benzyl)-benzoic acid analogs exert their biological effects is crucial for rational drug design.
PARP Inhibition and DNA Damage Repair Pathway
Caption: Simplified signaling pathway of PARP in DNA repair.
In the event of a DNA single-strand break, PARP is activated and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP by a compound like a 4-(4-fluoro-benzyl)-benzoic acid analog would disrupt this process, leading to the accumulation of DNA damage and, in repair-deficient cancer cells, apoptosis.
Future Directions and Conclusion
The available literature, while not extensive on the specific scaffold of 4-(4-fluoro-benzyl)-benzoic acid, strongly suggests that this chemical entity holds significant promise for the development of novel therapeutic agents. The demonstrated high potency of complex molecules containing the 4-fluorobenzyl moiety in oncology and dermatology underscores the value of this substructure in achieving significant biological activity.
Future research should focus on the systematic synthesis and screening of a library of 4-(4-fluoro-benzyl)-benzoic acid analogs to explore a wider range of biological activities, including but not limited to:
-
Anticancer: Expanding beyond PARP to other kinase targets.
-
Antimicrobial: Investigating activity against a broad panel of bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory: Evaluating the inhibition of key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).
-
Antiviral: Screening against a variety of viral targets.
A comprehensive structure-activity relationship (SAR) study of such a library would provide invaluable insights for the rational design of more potent and selective drug candidates. The development of robust synthetic routes to access a diverse range of analogs will be a critical first step in unlocking the full therapeutic potential of the 4-(4-fluoro-benzyl)-benzoic acid scaffold.
References
-
BenchChem. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]
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Frontiers in Pharmacology. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. [Link]
-
International Union of Crystallography. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]
-
Mirabile, S., Vittorio, S., Germanò, M. P., Adornato, I., Ielo, L., Rapisarda, A., ... & De Luca, L. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Chemistry & Biodiversity, 18(7), e2100308. [Link]
-
Molecules. (2020). Importance of Fluorine in Benzazole Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]
-
O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Fluoro-benzyl)-benzoic Acid for Laboratory Professionals
In the fast-paced world of research and development, the meticulous management of chemical reagents is a cornerstone of both scientific integrity and operational safety. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Fluoro-benzyl)-benzoic acid, a compound integral to many synthetic pathways in drug discovery. By moving beyond a simple checklist, this document aims to empower researchers, scientists, and drug development professionals with the rationale behind each step, ensuring a culture of safety and environmental stewardship in the laboratory.
Core Principles of Chemical Waste Management
Before delving into the specifics of 4-(4-Fluoro-benzyl)-benzoic acid, it is crucial to understand the foundational principles of laboratory waste management. The primary goal is to maximize safety and minimize environmental impact.[1] This is achieved through a strategic hierarchy: pollution prevention, reuse, recycling, and finally, disposal.[1] The responsibility for initiating this process lies with the laboratory personnel who are most familiar with the chemical's properties and hazards.[1]
Hazard Profile of 4-(4-Fluoro-benzyl)-benzoic Acid
A thorough understanding of a chemical's hazard profile is the first step in its safe handling and disposal. According to its Safety Data Sheet (SDS), 4-(4-Fluoro-benzyl)-benzoic acid presents the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[3] |
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, and handling the compound in a well-ventilated area or a chemical fume hood.[4][5]
Step-by-Step Disposal Procedures
The proper disposal route for 4-(4-Fluoro-benzyl)-benzoic acid depends on whether it is in solid form, in solution, or has contaminated other materials.
Disposal of Solid Waste
Unused or waste 4-(4-Fluoro-benzyl)-benzoic acid in its solid form should be managed as follows:
-
Waste Characterization : The first step for any generator of hazardous waste is to determine if their waste is hazardous.[6] Laboratory personnel should treat all chemical waste as hazardous until confirmed otherwise by a qualified individual or department.[7]
-
Segregation : Solid chemical waste should be kept separate from liquid waste.[8]
-
Containerization : Place the solid waste in a clearly labeled, chemically compatible container.[8][9] The container should be kept sealed unless waste is actively being added.
-
Labeling : The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.[10]
-
Storage : Store the container in a designated satellite accumulation area.[9]
Disposal of Liquid Waste
Solutions containing 4-(4-Fluoro-benzyl)-benzoic acid require careful consideration of the solvent used.
-
Segregation by Solvent Type : A critical step in managing liquid chemical waste is the segregation of halogenated and non-halogenated organic solvents.[8][11]
-
Halogenated Organic Waste : If 4-(4-Fluoro-benzyl)-benzoic acid is dissolved in a halogenated solvent (containing fluorine, chlorine, bromine, or iodine), it must be collected in a designated "Halogenated Organic Waste" container.[4][11] Mixing non-halogenated solvents with any amount of a halogenated liquid requires the entire mixture to be treated as halogenated waste.[12]
-
Non-Halogenated Organic Waste : If the solvent is non-halogenated (e.g., acetone, ethanol, hexanes), the waste should be collected in a "Non-Halogenated Organic Waste" container.[11]
-
-
Containerization and Labeling : Use appropriate, labeled containers for each waste stream.[9] Do not overfill liquid waste containers; a general guideline is to not exceed 90% capacity.[10]
-
Storage : Store liquid waste containers in a designated satellite accumulation area with secondary containment to prevent spills.[10]
Disposal of Contaminated Materials
Items such as gloves, absorbent pads, and glassware that have come into contact with 4-(4-Fluoro-benzyl)-benzoic acid must also be disposed of properly.
-
Solid Contaminated Debris : Contaminated items like gloves and absorbent pads should be considered solid chemical waste.[10] These should be placed in the designated solid hazardous waste container.
-
Empty Containers : A container that held a hazardous waste is considered "empty" if all waste has been removed by standard practices and no more than one inch of residue remains.[1] For containers that held acutely hazardous waste, triple rinsing is required.[1][7] The rinsate must be collected and disposed of as hazardous waste.[1][7] Once properly emptied, and with the label defaced, the container may be disposed of as regular trash.[7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-(4-Fluoro-benzyl)-benzoic acid.
Caption: Decision workflow for the disposal of 4-(4-Fluoro-benzyl)-benzoic acid.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[13][14] Generators of hazardous waste are the first link in this "cradle-to-grave" management system and are responsible for the proper identification, management, and documentation of their waste.[6]
It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Safety Data Sheet: Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved from [Link]
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- 4. scienceready.com.au [scienceready.com.au]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
